4,5-dibromo-2-isopropyl-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dibromo-2-propan-2-yl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2N2/c1-3(2)6-9-4(7)5(8)10-6/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIKRFHXGZYYIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266046 | |
| Record name | 4,5-Dibromo-2-(1-methylethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885266-63-7 | |
| Record name | 4,5-Dibromo-2-(1-methylethyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dibromo-2-(1-methylethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,5-dibromo-2-isopropyl-1H-imidazole
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the primary synthesis pathways for 4,5-dibromo-2-isopropyl-1H-imidazole, a valuable building block in medicinal chemistry and materials science. The document outlines the synthesis of the necessary precursor, 2-isopropyl-1H-imidazole, followed by its regioselective bromination. Detailed experimental protocols, quantitative data, and process visualizations are included to support advanced research and development activities.
Introduction and Core Applications
This compound is a specialized halogenated imidazole derivative. Its primary value in research lies in its role as a precursor for synthesizing novel organic compounds. The dibrominated imidazole core is a key structural feature, particularly for the development of photosensitizers used in Photodynamic Therapy (PDT). The bromine atoms can enhance a molecule's ability to generate singlet oxygen, a highly reactive species crucial for the efficacy of PDT in targeting a broad spectrum of pathogens without inducing drug resistance. Beyond medicinal chemistry, this compound also serves as a versatile scaffold in materials science for creating new functional organic materials.
Primary Synthesis Pathway
The most direct synthesis of this compound involves a two-step process. First, the precursor 2-isopropyl-1H-imidazole is synthesized. Second, this precursor undergoes direct electrophilic bromination to yield the final product.
Step 1: Synthesis of 2-isopropyl-1H-imidazole
One documented method for synthesizing the 2-isopropyl-1H-imidazole precursor is through the dehydrogenation of 2-isopropyl-4,5-dihydro-1H-imidazole. This reaction is typically achieved using a nickel catalyst in an ethanol solvent under reflux conditions.
Alternative, more general methods for constructing the 2-substituted imidazole ring include the reaction of an amidine (in this case, isopropylamidine) with an α-haloketone. This process involves a nucleophilic substitution followed by cyclization to form the imidazole ring.
Step 2: Bromination of 2-isopropyl-1H-imidazole
The key to synthesizing the final product is the direct and regioselective bromination of the 2-isopropyl-1H-imidazole precursor at the C4 and C5 positions. The imidazole ring is an electron-rich heterocyclic system, making the C4 and C5 positions particularly susceptible to electrophilic substitution. The direct halogenation of 2-substituted imidazoles is a primary and straightforward route for introducing bromine atoms.
Brominating agents such as N-bromosuccinimide (NBS) are effective for this transformation. The use of a controlled brominating agent like NBS often leads to higher selectivity. The reaction is typically carried out in an aprotic polar solvent to aid in dissolving reactants and stabilizing intermediates. The steric hindrance from the isopropyl group at the C2 position does not prevent substitution at the adjacent C4 and C5 positions.
Quantitative Data Summary
The following table summarizes the available quantitative data for the key compounds in the synthesis pathway.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Yield | Melting Point (°C) | Boiling Point (°C) |
| 2-isopropyl-1H-imidazole | 2-(propan-2-yl)-1H-imidazole | C₆H₁₀N₂ | 110.16 | White to off-white solid | 41% | 129-134 | 256-260 |
| This compound | 4,5-dibromo-2-(propan-2-yl)-1H-imidazole | C₆H₈Br₂N₂ | 267.95 | Not specified | N/A | Not specified | Not specified |
Data sourced from references. Yield for 2-isopropyl-1H-imidazole is from a specific documented synthesis. Data for the final product yield is not explicitly available in the reviewed literature.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-isopropyl-1H-imidazole
-
Reactants:
-
2-isopropyl-4,5-dihydro-1H-imidazole (10 g, 80.36 mmol)
-
Ethanol (20 mL)
-
Nickel catalyst (1 g, 10 wt%)
-
-
Procedure:
-
Dissolve 2-isopropyl-4,5-dihydro-1H-imidazole in ethanol in a suitable reaction vessel.
-
Add the nickel catalyst to the solution.
-
Heat the reaction mixture to reflux and maintain for 48 hours.
-
After the reaction period, cool the mixture to room temperature.
-
Remove the insoluble nickel catalyst by filtration.
-
Concentrate the filtrate to dryness under reduced pressure.
-
The resulting white solid is 2-isopropyl-1H-imidazole (Yield: 4 g, 41%).
-
Protocol 2: Synthesis of this compound (Proposed)
This protocol is based on established principles for the dibromination of 2-substituted imidazoles using NBS, as specific conditions for this exact compound are not detailed in the search results.
-
Reactants:
-
2-isopropyl-1H-imidazole (1 equivalent)
-
N-bromosuccinimide (NBS) (2.0 - 2.2 equivalents)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
-
Procedure:
-
Dissolve 2-isopropyl-1H-imidazole in the chosen aprotic polar solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0°C to control the reaction rate and minimize side reactions.
-
Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 4-12 hours) until TLC analysis indicates the consumption of the starting material.
-
Upon completion, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to consume any excess bromine.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization to yield the final high-purity product.
-
Synthesis Pathway Visualizations
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Overall two-step synthesis pathway for this compound.
Caption: Experimental workflow for the direct bromination of 2-isopropyl-1H-imidazole.
A Comprehensive Technical Guide to 4,5-dibromo-2-isopropyl-1H-imidazole
This technical guide provides an in-depth overview of 4,5-dibromo-2-isopropyl-1H-imidazole, a specialized brominated imidazole derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its identifiers, chemical properties, synthesis, and applications.
Identifiers and Chemical Properties
This compound is a high-purity chemical building block used in advanced research and development.[1] Its key identifiers and properties are summarized in the table below for easy reference.
| Identifier | Value |
| CAS Number | 885266-63-7[1][2] |
| IUPAC Name | 4,5-dibromo-2-propan-2-yl-1H-imidazole[1] |
| Synonyms | 4,5-Dibromo-2-isopropylimidazole[2] |
| Molecular Formula | C6H8Br2N2[1][2] |
| Molecular Weight | 267.95 g/mol [1] |
| InChI Key | FRIKRFHXGZYYIL-UHFFFAOYSA-N[1] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound involves the direct halogenation of its precursor, 2-isopropyl-1H-imidazole.[1] This method leverages the electron-rich nature of the imidazole ring, which makes the C4 and C5 positions susceptible to electrophilic attack by brominating agents.[1]
A common strategy for the dibromination of a 2-substituted imidazole involves the use of a brominating agent such as N-bromosuccinimide (NBS).[1]
General Procedure:
-
The precursor, 2-isopropyl-1H-imidazole, is dissolved in a suitable solvent.
-
A brominating agent, such as N-bromosuccinimide (NBS), is added to the solution. The reaction conditions, including temperature and the choice of solvent, are optimized to ensure high yield of the desired 4,5-dibromo derivative.[1]
-
The reaction progress is monitored using appropriate analytical techniques.
-
Upon completion, the product is isolated and purified.
The regioselectivity of this reaction is influenced by both electronic and steric factors, with the C4 and C5 positions being the primary targets for electrophilic attack on the imidazole ring.[1]
Chemical Reactivity and Applications
This compound is a versatile scaffold with significant potential in medicinal chemistry and materials science.[1]
A core application of this compound is as a precursor in the synthesis of novel photosensitizers for Photodynamic Therapy (PDT).[1] The presence of bromine atoms on the imidazole ring can enhance a molecule's ability to generate singlet oxygen, a highly reactive species crucial for the efficacy of PDT.[1] This mechanism is also fundamental to Antimicrobial Photodynamic Therapy (aPDT), a promising treatment against a broad spectrum of pathogens without inducing drug resistance.[1]
The bromine atoms at the C4 and C5 positions are key to the compound's reactivity, allowing for further functionalization.
Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles, such as alkoxides, thiolates, and amines.[1] This allows for the introduction of diverse functional groups to the imidazole core. The C5-bromo substituent is generally more readily displaced than the C4-bromo substituent due to the higher electrophilicity of the C5 position in N-unsubstituted imidazoles.[1]
Selective Debromination: It is possible to selectively remove one of the bromine atoms to yield a mono-brominated product. The use of Grignard reagents, such as isopropyl magnesium chloride, has been shown to be effective for selective debromination in analogous systems through a halogen-metal exchange mechanism.[1] This high degree of selectivity is crucial for creating specific building blocks for further synthesis.[1]
References
The Biological Frontier of 4,5-dibromo-2-isopropyl-1H-imidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The strategic functionalization of the imidazole ring can modulate its physicochemical properties and biological activity. This technical guide focuses on the derivatives of 4,5-dibromo-2-isopropyl-1H-imidazole, a scaffold that, while not extensively studied for its intrinsic bioactivity, serves as a crucial building block in the synthesis of novel therapeutic agents. The introduction of bromine atoms at the 4 and 5 positions, combined with an isopropyl group at the 2 position, offers unique opportunities for synthetic elaboration and tuning of electronic properties, making its derivatives promising candidates for various biomedical applications, most notably in antimicrobial and anticancer photodynamic therapy (PDT). This guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of these derivatives, with a focus on their potential as photosensitizers.
Synthetic Pathways and Derivatives
The primary utility of this compound lies in its role as a precursor for more complex molecules. The bromine atoms are amenable to displacement by various nucleophiles or can participate in coupling reactions, allowing for the introduction of diverse pharmacophoric groups. A notable example is the synthesis of sophisticated photosensitizers for photodynamic therapy.
A key synthetic strategy involves the derivatization of the core imidazole structure to enhance its photophysical properties. For instance, a boron-complexed derivative of a closely related 4,5-dibromo-1H-imidazole has been synthesized to increase the efficiency of singlet oxygen production, a critical factor for PDT efficacy.[1]
Representative Synthesis of a Boron-Complexed 4,5-dibromo-1H-imidazole Derivative
A multi-step synthesis is employed to yield a boron-2-(4,5-dibromo-1H-imidazol-2-yl)-3,5-dipyrazolopyridine complex, a fluorescent molecule with potential for antimicrobial photodynamic therapy (aPDT).[1]
Step 1: Synthesis of 2-(1H-imidazole-2-yl)-3,5-bis(1-methyl-1H-pyrazole-4-yl) pyridine (4) This intermediate is prepared through a condensation reaction involving 3,5-bis(1-methyl-1H-pyrazole-4-yl) picolinaldehyde, aqueous glyoxal, and ammonia in ethanol.[1]
Step 2: Synthesis of 2-(4,5-dibromo-1H-imidazol-2-yl)-3,5-bis(1-methyl-1H-pyrazole-4-yl) pyridine (5) The imidazole ring of intermediate 4 is brominated using bromine in chloroform to yield the dibrominated compound 5 .[1]
Step 3: Synthesis of boron-2-(4,5-dibromo-1H-imidazole-2-yl)-3,5-dipyrazolopyridine complex (6) The final complex is formed by reacting intermediate 5 with triethylamine and boron trifluoride etherate in chloroform.[1]
The following diagram illustrates this synthetic workflow:
Biological Activity and Mechanism of Action
Derivatives of this compound are primarily investigated for their potential in photodynamic therapy. The core concept of PDT is the use of a photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to target cells like microbes or cancer cells. The bromine atoms in the imidazole ring are thought to enhance intersystem crossing, a key process for efficient singlet oxygen production.[2]
Photophysical Properties
The photophysical properties of these derivatives are critical to their function as photosensitizers. Key parameters include the maximum absorption and emission wavelengths, Stokes shift (the difference between the maximum absorption and emission wavelengths), and fluorescence quantum yield.
Table 1: Photophysical Properties of a Representative Boron-Complexed 4,5-dibromo-1H-imidazole Derivative (6) in Various Solvents[1]
| Solvent | Max. Absorption (nm) | Max. Emission (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |
| Dichloromethane | 406 | 490 | 84 | 0.170 |
| Tetrahydrofuran | 406 | 492 | 86 | 0.262 |
| Acetonitrile | 393 | 497 | 104 | 0.111 |
| N,N-Dimethylformamide | 402 | 493 | 91 | 0.134 |
| Ethanol | 398 | 487 | 89 | 0.082 |
Fluorescence quantum yield was calculated using fluorescein as a reference.
Antimicrobial and Anticancer Potential
Table 2: Representative Minimum Inhibitory Concentrations (MIC) of Other Imidazole Derivatives Against Various Microbes
| Compound | S. aureus (µg/mL) | MRSA (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) | Reference |
| HL1 | 625 | 1250 | >2500 | >2500 | Not Tested | [3] |
| HL2 | 625 | 625 | 1250 | 1250 | Not Tested | [3] |
| IMA-1 | >1000 | Not Tested | >1000 | >1000 | Not Tested | [4] |
Note: The compounds in this table are not direct derivatives of this compound and are presented for illustrative purposes.
The proposed mechanism of action for the photodynamic activity of these compounds is illustrated below.
Experimental Protocols
Synthesis of Boron-2-(4,5-dibromo-1H-imidazol-2-yl)-3,5-dipyrazolopyridine complex (6)[1]
-
Synthesis of Intermediate 5: To a solution of 2-(1H-imidazole-2-yl)-3,5-bis(1-methyl-1H-pyrazole-4-yl) pyridine (30.2 mg, 0.1 mmol) in 4.5 mL of chloroform, a solution of bromine (31.82 mg, 0.2 mmol) in 1 mL of chloroform is added. The reaction mixture is stirred, and upon completion, the solvent is removed under reduced pressure. The crude product is purified by column chromatography (chloroform:methanol, 98:2, v/v) to yield compound 5 as a yellow solid.
-
Synthesis of Final Complex 6: Intermediate 5 (43.6 mg, 0.094 mmol) is dissolved in 2 mL of chloroform, and the solution is purged with nitrogen gas. Triethylamine (196 µL, 1.41 mmol) and boron trifluoride etherate (196 µL, 1.56 mmol) are added. After the reaction, the mixture is purified by column chromatography (chloroform:methanol, 94.6:5.4, v/v) to obtain the final product 6 as a light green solid.
Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is determined by a relative method using a known photosensitizer as a reference (e.g., Rose Bengal) and a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF), which is consumed in the presence of singlet oxygen, leading to a decrease in its absorbance.
-
Prepare solutions of the test compound and the reference photosensitizer in a suitable solvent (e.g., ethanol) with matched absorbance at the irradiation wavelength.
-
Add a solution of DPBF to both the sample and reference solutions.
-
Irradiate the solutions with a light source at the appropriate wavelength.
-
Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) over time for both solutions.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (A_ref / A_sample) where ΦΔ_ref is the known quantum yield of the reference, k is the rate constant of DPBF decomposition (obtained from the slope of the absorbance vs. time plot), and A is the absorbance of the photosensitizer at the irradiation wavelength.
In Vitro Photocytotoxicity Assessment (MTT Assay)
The photocytotoxicity of the synthesized compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seed cells (e.g., cancer cell lines or microbial cells) in 96-well plates and incubate to allow for attachment.
-
Treat the cells with various concentrations of the photosensitizer and incubate in the dark for a specified period.
-
Irradiate the cells with light of the appropriate wavelength and dose. A parallel set of plates should be kept in the dark to assess dark toxicity.
-
After irradiation, incubate the cells for a further period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion
While this compound itself may not be the primary active agent, its derivatives, particularly those designed as photosensitizers, hold significant promise for applications in photodynamic therapy. The synthetic accessibility and the potential for tuning the photophysical properties of these derivatives make them an attractive area for further research and development in the fields of antimicrobial and anticancer therapies. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these novel compounds. Future studies should focus on synthesizing a broader range of derivatives and conducting comprehensive biological evaluations to establish clear structure-activity relationships and identify lead candidates for preclinical development.
References
- 1. Synthesis and singlet oxygen generation of boron-2-(4,5-dibromo-1H-imidazole-2-yl)-3,5-dipyrazolopyridine complex for antimicrobial photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|High-Purity [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quorum Sensing and Biofilm Disrupting Potential of Imidazole Derivatives in Chromobacterium violaceum Using Antimicrobial and Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4,5-dibromo-2-isopropyl-1H-imidazole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4,5-dibromo-2-isopropyl-1H-imidazole, a halogenated heterocyclic compound with applications as a building block in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its characterization and the experimental procedures for obtaining spectroscopic data.
Synthesis and Characterization Workflow
The synthesis of this compound typically involves the direct electrophilic bromination of 2-isopropyl-1H-imidazole.[1] The subsequent characterization of the purified product relies on a suite of spectroscopic techniques to confirm its chemical structure and purity. The logical workflow for this process is outlined below.
Caption: Workflow for the synthesis and spectroscopic characterization.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. The presence of two bromine atoms on the imidazole ring is expected to have a significant deshielding effect on the ring carbons and the N-H proton. In the ¹H-NMR spectrum, the proton signals are anticipated in distinct regions corresponding to the isopropyl group and the N-H proton of the imidazole ring.[1]
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH(CH₃)₂ | 3.0 - 3.5 | Septet | ~7.0 |
| -CH(CH ₃)₂ | 1.2 - 1.4 | Doublet | ~7.0 |
| NH | 12.0 - 14.0 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C -2 | 150 - 155 |
| C -4 / C -5 | 110 - 120 |
| -C H(CH₃)₂ | 25 - 30 |
| -CH(C H₃)₂ | 20 - 25 |
Infrared (IR) Spectroscopy
The following IR data is for the precursor, 2-isopropyl-1H-imidazole, and provides a reference for the characteristic vibrational modes of the core structure. The spectrum of the brominated compound would exhibit additional peaks characteristic of C-Br stretching.
Table 3: Experimental IR Data for 2-Isopropyl-1H-imidazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | N-H stretching |
| 2960-2870 | Medium-Strong | C-H stretching (isopropyl) |
| ~1580 | Medium | C=N stretching |
| ~1470 | Medium | C=C stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms. The following data is for the precursor, 2-isopropyl-1H-imidazole.
Table 4: Experimental Mass Spectrometry Data for 2-Isopropyl-1H-imidazole
| m/z | Relative Intensity (%) | Assignment |
| 110 | 100 | [M]⁺ |
| 95 | 80 | [M - CH₃]⁺ |
| 68 | 40 | [M - C₃H₆]⁺ |
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures suitable for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum to obtain the chemical shifts of the carbon atoms.
-
IR Spectroscopy
-
Sample Preparation (Thin Solid Film) :
-
Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent such as methylene chloride or acetone.[2][3]
-
Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[2][3]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2][3]
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation : Employ a Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct infusion mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). For a halogenated compound, GC-MS with an appropriate detector can be effective.[4][5]
-
Data Acquisition (GC-MS) :
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound will be separated from the solvent and any impurities on the GC column and then introduced into the mass spectrometer.
-
The mass spectrometer will ionize the molecules and separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Acquire the mass spectrum over a suitable mass range.
-
-
Data Analysis :
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to gain further structural information.
-
Examine the isotopic distribution pattern to confirm the presence and number of bromine atoms.
-
References
- 1. This compound|High-Purity [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 5. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
solubility and stability of 4,5-dibromo-2-isopropyl-1H-imidazole in common solvents
An In-depth Technical Guide on the Solubility and Stability of 4,5-dibromo-2-isopropyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility and stability data for the specific compound this compound (CAS No. 885266-63-7) is limited. This guide provides a comprehensive framework based on the known properties of structurally similar halogenated imidazole derivatives, established analytical methodologies, and general principles of medicinal chemistry. The protocols and data tables provided herein are intended to serve as a template for researchers to conduct their own empirical studies.
Introduction to this compound
This compound is a halogenated heterocyclic compound. The imidazole ring is a common scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] The presence of two bromine atoms on the imidazole core significantly influences the molecule's physicochemical properties, including its lipophilicity, reactivity, and potential for forming halogen bonds.[3] The isopropyl group at the C2 position adds steric bulk and further increases lipophilicity. This compound is noted for its application as a building block in the synthesis of novel organic compounds, such as photosensitizers for Photodynamic Therapy (PDT).[4]
Predicted Solubility Profile
Based on the structure and data from analogous compounds like 4,5-dibromo-1H-imidazole and 5-bromo-4-nitro-1H-imidazole, a qualitative solubility profile can be predicted.[5][6]
-
Aqueous Solubility: Expected to be low. The hydrophobic nature of the two bromine atoms and the isopropyl group likely diminishes the polar character of the imidazole ring, leading to poor solubility in water.[5][6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to have good solubility. Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally effective at dissolving a wide range of organic molecules.[5][6]
-
Other Organic Solvents (e.g., Methanol, Ethanol, Dichloromethane): Moderate to good solubility is anticipated. The nitrogen atoms in the imidazole ring can participate in hydrogen bonding with protic solvents like alcohols, while the overall structure is compatible with chlorinated solvents.[5]
Table 1: Template for Thermodynamic Solubility Data
This table is a template for recording experimental results. Values are not pre-filled.
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method of Analysis |
| Water | 25 | HPLC-UV | ||
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | HPLC-UV | ||
| Methanol (MeOH) | 25 | HPLC-UV | ||
| Ethanol (EtOH) | 25 | HPLC-UV | ||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||
| Dichloromethane (DCM) | 25 | HPLC-UV | ||
| Acetonitrile (ACN) | 25 | HPLC-UV |
Predicted Stability Profile
The stability of this compound is crucial for its handling, storage, and application. Forced degradation studies are essential to identify potential degradation pathways and establish its intrinsic stability.[7][8]
-
pH Stability: The imidazole ring is generally stable, but extreme pH conditions can lead to degradation. The electron-withdrawing nature of the bromine atoms may affect the pKa of the imidazole protons. Systematic studies across a range of pH values are necessary.
-
Oxidative Stability: The compound's sensitivity to oxidation should be evaluated, typically using hydrogen peroxide.[9]
-
Thermal Stability: As a solid, the compound is likely stable at ambient temperatures, but its stability in solution at elevated temperatures must be determined.[9]
-
Photostability: Exposure to UV or visible light can cause degradation in many organic molecules. Photostability testing is a standard part of forced degradation studies as per ICH guidelines.[9][10]
Table 2: Template for Forced Degradation Study Results
This table is a template for recording experimental results. "Parent Compound Remaining (%)" is a typical metric.
| Stress Condition | Reagent/Details | Incubation Time | Temperature (°C) | Parent Compound Remaining (%) | Major Degradants Observed (if any) |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | 60 | ||
| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours | 60 | ||
| Oxidation | 3% H₂O₂ | 24, 48, 72 hours | 25 | ||
| Thermal | Solid State | 7 days | 80 | ||
| Thermal | In Solution (e.g., 50:50 ACN:H₂O) | 7 days | 80 | ||
| Photolytic | ICH Q1B Option 2 (UV/Vis light) | Variable | 25 |
Experimental Protocols
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is considered its "true" solubility.[11][12]
Objective: To determine the saturation concentration of the compound in a specific solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
Procedure:
-
Add an excess amount of the solid compound to a vial (e.g., 1-2 mg). The excess solid should be visible.
-
Add a known volume of the desired solvent (e.g., 1 mL).
-
Seal the vials tightly and place them on an orbital shaker.
-
Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).[13]
-
After incubation, visually inspect the vials to ensure excess solid remains.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and filter it using a syringe filter into a clean vial.
-
Dilute the filtrate with an appropriate mobile phase.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of known concentrations.
Protocol for Kinetic Solubility Determination
This high-throughput method measures the solubility of a compound precipitating from a DMSO stock solution and is useful for early drug discovery.[11][14]
Objective: To determine the concentration at which the compound precipitates from an aqueous solution when introduced from a DMSO stock.
Materials:
-
10 mM stock solution of the compound in 100% DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates (UV-transparent for direct UV method)
-
Plate reader (Nephelometer or UV-Vis spectrophotometer)[11][15]
Procedure (Direct UV Method):
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).[15]
-
Add a small volume of the DMSO stock (e.g., 2 µL) to the wells of a microtiter plate.
-
Add the aqueous buffer to each well to achieve the desired final compound concentration (e.g., 98 µL for a final volume of 100 µL and 2% DMSO).[15]
-
Seal the plate and mix thoroughly. Incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).[15]
-
After incubation, separate the undissolved precipitate by filtration using a filter plate.
-
Measure the UV absorbance of the filtrate in a UV-transparent plate using a spectrophotometer.
-
Calculate the concentration of the dissolved compound by comparing its absorbance to a calibration curve prepared in the same assay buffer with 2% DMSO.
Protocol for Forced Degradation (Stress Testing)
This protocol outlines a standard approach to assess the intrinsic stability of the compound under various stress conditions, as recommended by ICH guidelines.[7][9]
Objective: To identify potential degradation products, elucidate degradation pathways, and determine the intrinsic stability of the molecule.[16]
Procedure:
-
Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidation: Add an appropriate volume of 30% H₂O₂ to the stock solution to achieve a final concentration of 3%. Incubate at room temperature.[9]
-
Thermal Stress: Store the stock solution and a sample of the solid powder in an oven at a high temperature (e.g., 80°C).[16]
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[10]
-
Analysis: At specified time points (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., HPLC-UV/MS) to determine the percentage of the parent compound remaining and to profile any degradation products.[9]
Visualized Workflows and Pathways
Experimental Workflow for Solubility and Stability Assessment
The following diagram illustrates a logical workflow for characterizing a new chemical entity like this compound.
Caption: Workflow for Physicochemical Characterization.
Hypothetical Signaling Pathway Involvement
Imidazole-based scaffolds are frequently found in kinase inhibitors.[17] The diagram below shows a hypothetical scenario where a compound like this compound could act as an inhibitor in a generic MAP Kinase signaling pathway, which is often implicated in cancer.
Caption: Hypothetical Inhibition of the MAPK Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound|High-Purity [benchchem.com]
- 5. Buy 4,5-Dibromo-1H-imidazole | 2302-30-9 [smolecule.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. ijsdr.org [ijsdr.org]
- 8. apicule.com [apicule.com]
- 9. pharmatimesofficial.com [pharmatimesofficial.com]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. enamine.net [enamine.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 17. ijsrtjournal.com [ijsrtjournal.com]
An In-depth Technical Guide to 4,5-dibromo-2-isopropyl-1H-imidazole: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-dibromo-2-isopropyl-1H-imidazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. While a singular "discovery" event for this molecule is not prominent in the scientific literature, its history is rooted in the systematic exploration of imidazole chemistry and the functionalization of this important pharmacophore. This document details the logical synthetic pathways, key experimental protocols, physicochemical properties, and the burgeoning interest in its application as a photosensitizer in photodynamic therapy (PDT). All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams.
Introduction and Historical Context
The development of this compound is not attributed to a single discovery but rather emerges from the broader history of imidazole synthesis and the strategic use of halogenation to modulate the electronic and biological properties of organic molecules. Imidazoles are a class of heterocyclic compounds that are fundamental components of many biologically active molecules, including amino acids (histidine) and purines.
The journey to this compound begins with its precursor, 2-isopropyl-1H-imidazole. The synthesis of 2-substituted imidazoles has been an area of active research for over a century, with foundational methods like the Debus-Radziszewski synthesis providing the initial chemical grammar. The introduction of an isopropyl group at the 2-position enhances lipophilicity, a key parameter in drug design.
The subsequent step, the dibromination at the 4 and 5 positions, is a strategic chemical modification. Halogenation, particularly bromination, of aromatic rings is a well-established method to alter a molecule's physicochemical properties. In the context of medicinal chemistry, the introduction of bromine atoms can enhance the efficacy of a drug candidate through several mechanisms, including increased binding affinity to target proteins and improved pharmacokinetic profiles.
Furthermore, the presence of heavy atoms like bromine in a conjugated system is known to enhance the generation of singlet oxygen upon photoirradiation, a key principle behind photodynamic therapy (PDT).[1] This has led to the investigation of brominated imidazoles, including this compound, as potential photosensitizers for the treatment of cancers and microbial infections.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its precursor is crucial for its application in research and development.
Table 1: Physicochemical Properties of 2-isopropyl-1H-imidazole
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀N₂ | [2][3] |
| Molecular Weight | 110.16 g/mol | [2][4] |
| CAS Number | 36947-68-9 | [2] |
| Melting Point | 129-134 °C | [2][4] |
| Boiling Point | 256-260 °C | [4] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in Chloroform, Methanol | |
| pKa | 14.30 ± 0.10 (Predicted) | [4] |
| LogP | 1.051 (Calculated) | [5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈Br₂N₂ | [6] |
| Molecular Weight | 267.95 g/mol | [1] |
| CAS Number | 885266-63-7 | [1] |
| Appearance | Not specified (likely a solid) | |
| ¹H-NMR | Signals corresponding to the isopropyl group and the N-H proton of the imidazole ring are expected. | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is a two-step process, starting with the synthesis of the 2-isopropyl-1H-imidazole precursor, followed by its dibromination.
Synthesis of 2-isopropyl-1H-imidazole
A common method for the synthesis of 2-isopropyl-1H-imidazole involves the reaction of isobutyraldehyde, glyoxal, and ammonia.[7]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, a 25% aqueous solution of ammonia is charged.
-
Aldehyde Addition: Isobutyraldehyde is added dropwise to the ammonia solution at a controlled temperature (e.g., 25 °C) over a period of 30 minutes.
-
Glyoxal Addition: A 40% aqueous solution of glyoxal is then added dropwise to the reaction mixture over a period of 2 hours at the same controlled temperature.
-
Reaction: The mixture is stirred for an additional 2 hours.
-
Isolation: The resulting white suspension is filtered and dried to yield 2-isopropyl-1H-imidazole as a white crystalline solid.[7]
References
- 1. This compound|High-Purity [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Isopropylimidazole [webbook.nist.gov]
- 4. 2-Isopropylimidazole | 36947-68-9 [chemicalbook.com]
- 5. 2-Isopropylimidazole (CAS 36947-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. calpaclab.com [calpaclab.com]
- 7. JP5111787B2 - Method for producing 2-alkylimidazole - Google Patents [patents.google.com]
4,5-dibromo-2-isopropyl-1H-imidazole precursors and starting materials
An In-depth Technical Guide to the Precursors and Starting Materials for 4,5-dibromo-2-isopropyl-1H-imidazole
This technical guide provides a comprehensive overview of the synthetic pathways, precursors, and starting materials for the formation of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the key synthetic strategies, experimental protocols, and quantitative data where available, offering a foundational resource for the synthesis of this valuable chemical building block.
Introduction
This compound is a halogenated imidazole derivative with significant applications in medicinal chemistry and materials science.[1] Its structure is particularly valuable as a precursor for synthesizing novel organic compounds, such as photosensitizers for Photodynamic Therapy (PDT), due to the ability of the dibromo-imidazole moiety to enhance the generation of singlet oxygen.[1] The synthesis of this target molecule primarily involves two key stages: the formation of the 2-isopropyl-1H-imidazole core, followed by its regioselective bromination at the C4 and C5 positions.
Synthesis of the Core Precursor: 2-Isopropyl-1H-imidazole
The immediate precursor to the target compound is 2-isopropyl-1H-imidazole.[2] This versatile intermediate can be synthesized through several established methods, with the choice depending on factors like the availability of starting materials, desired yield, and scalability.
Synthetic Methodologies
Two primary routes for the synthesis of 2-isopropyl-1H-imidazole are commonly cited:
-
Debus-Radziszewski Imidazole Synthesis: This classical method involves the multi-component condensation of an α-dicarbonyl compound (e.g., glyoxal), an aldehyde (isobutyraldehyde), and ammonia. While a foundational method, it can sometimes be associated with lower yields and the formation of byproducts.
-
Amidine Condensation with α-Haloketones: A more targeted approach involves the reaction of isopropylamidine with an α-haloketone, such as bromoacetaldehyde diethyl acetal. This reaction proceeds through a nucleophilic substitution followed by cyclization to form the desired imidazole ring.[1]
The overall synthetic logic is to first construct the 2-isopropyl-substituted imidazole ring, which then serves as the substrate for the subsequent bromination step.
Experimental Protocol: Amidine Condensation (Illustrative)
While specific experimental data is proprietary or varies by publication, a general protocol based on the amidine condensation route is as follows:
-
Amidine Formation: Prepare isopropylamidine, typically from the corresponding nitrile (isobutyronitrile) via the Pinner reaction or other standard methods.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, dissolve the α-haloketone (e.g., bromoacetaldehyde diethyl acetal) in a suitable solvent.
-
Condensation: Add the prepared isopropylamidine to the solution. The reaction is often heated to reflux to drive the cyclization.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled. An aqueous work-up is performed to remove salts and water-soluble impurities. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure 2-isopropyl-1H-imidazole.
Precursor Starting Materials
The table below summarizes the key starting materials required for the synthesis of the 2-isopropyl-1H-imidazole precursor.
| Synthesis Route | Starting Material | Role | CAS Number |
| Debus-Radziszewski | Glyoxal | α-Dicarbonyl | 107-22-2 |
| Isobutyraldehyde | Aldehyde | 78-84-2 | |
| Ammonia | Nitrogen Source | 7664-41-7 | |
| Amidine Condensation | Isopropylamidine | Amidine Component | N/A |
| α-Haloketone (e.g., Bromoacetaldehyde) | Ketone Component | 75305-23-6 |
Synthesis of this compound
The conversion of the 2-isopropyl-1H-imidazole precursor to the final product is achieved through direct halogenation. This step is critical for introducing the bromine atoms that impart many of the compound's useful properties.
Reaction Principle: Electrophilic Aromatic Substitution
The direct bromination of the imidazole ring is a form of electrophilic aromatic substitution. The imidazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophilic brominating agents. The C4 and C5 positions are particularly activated and thus are the primary sites for substitution.[1] The isopropyl group at the C2 position sterically and electronically directs the bromination to these positions, leading to the desired 4,5-dibromo product with high regioselectivity.[1]
Experimental Protocol: Direct Bromination
The following is a generalized protocol for the dibromination of 2-isopropyl-1H-imidazole.
-
Dissolution: Dissolve the 2-isopropyl-1H-imidazole precursor in a suitable aprotic polar solvent (e.g., THF, DMF) in a reaction flask.
-
Temperature Control: Cool the solution in an ice bath to control the reaction rate and minimize the formation of side products.[1]
-
Reagent Addition: Slowly add at least two equivalents of a brominating agent, such as N-bromosuccinimide (NBS), to the solution.[1] The use of NBS is often preferred as it provides a controlled source of electrophilic bromine.[1]
-
Reaction Monitoring: Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC until the starting material is consumed.
-
Quenching and Extraction: Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to destroy any excess bromine. The product is then typically extracted into an organic solvent.
-
Purification: The organic layers are combined, dried, and concentrated. The resulting crude product is purified by column chromatography or recrystallization to yield this compound.
Bromination Reagents and Conditions
The table below outlines the key components and conditions for the bromination step.
| Component | Description | Purpose / Rationale |
| Substrate | 2-Isopropyl-1H-imidazole | The direct precursor to be brominated. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine for substitution.[1] |
| Stoichiometry | > 2 equivalents | To ensure complete dibromination at both C4 and C5 positions.[1] |
| Solvent | Aprotic Polar (e.g., THF, DMF) | Aids in dissolving reactants and stabilizing reaction intermediates.[1] |
| Temperature | Low (e.g., 0 °C to RT) | To control the reaction rate and minimize potential side reactions.[1] |
Experimental Workflow Overview
The end-to-end process for synthesizing this compound involves a logical sequence of steps from precursor synthesis to final product purification and analysis.
Conclusion
The synthesis of this compound is a well-defined process hinging on two key transformations: the initial construction of the 2-isopropyl-1H-imidazole ring and its subsequent regioselective dibromination. The choice of starting materials for the precursor synthesis can be adapted based on laboratory availability, with methods like amidine condensation offering a direct route. The bromination step is a robust electrophilic substitution, effectively controlled by the use of reagents like NBS and managed reaction conditions. This guide provides the foundational knowledge for researchers to successfully synthesize this important chemical intermediate for further applications in research and development.
References
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 4,5-dibromo-2-isopropyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] The functionalization of the imidazole ring is a key strategy in drug discovery for fine-tuning the pharmacological properties of lead compounds.[3][4] Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acid derivatives.[5]
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4,5-dibromo-2-isopropyl-1H-imidazole as a key building block. This substrate offers two reactive bromine atoms at the C4 and C5 positions, allowing for selective mono- or di-arylation to generate a diverse library of substituted imidazoles for screening in drug discovery programs. The isopropyl group at the C2 position provides steric bulk that can influence the regioselectivity of the coupling reaction and modulate the biological activity of the final products.
Regioselectivity in the Suzuki-Miyaura Coupling of this compound
In the case of N-unprotected 4,5-dibromoimidazoles, the electronic properties of the imidazole ring generally render the C5 position more susceptible to electrophilic attack and oxidative addition of the palladium catalyst. This is attributed to the greater electrophilicity of the C5 position in N-unsubstituted imidazoles. Therefore, mono-arylation is expected to occur preferentially at the C5 position, yielding 4-bromo-5-aryl-2-isopropyl-1H-imidazole as the major product. However, the regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions, and in some cases, a mixture of C4 and C5-arylated products may be obtained.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates and desired outcomes.
General Procedure for Mono-Arylation of this compound
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related haloimidazoles.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, DMF, Toluene, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.01-0.05 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired mono-arylated product.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Suzuki-Miyaura cross-coupling of this compound. Please note that these are representative examples, and actual results may vary.
Table 1: Optimization of Reaction Conditions for Mono-Arylation
| Entry | Palladium Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Predominant Isomer | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | C5-Aryl | 65-75 |
| 2 | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 8 | C5-Aryl | 70-85 |
| 3 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 110 | 6 | C5-Aryl | 75-90 |
| 4 | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF/H₂O | 80 | 18 | C5-Aryl | 60-70 |
Table 2: Substrate Scope with Various Arylboronic Acids
(Using optimized conditions from Table 1, Entry 3)
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-bromo-2-isopropyl-5-phenyl-1H-imidazole | 88 |
| 2 | 4-Methoxyphenylboronic acid | 4-bromo-2-isopropyl-5-(4-methoxyphenyl)-1H-imidazole | 91 |
| 3 | 3-Chlorophenylboronic acid | 4-bromo-5-(3-chlorophenyl)-2-isopropyl-1H-imidazole | 85 |
| 4 | 2-Thienylboronic acid | 4-bromo-2-isopropyl-5-(thiophen-2-yl)-1H-imidazole | 82 |
| 5 | 4-Pyridinylboronic acid | 4-bromo-2-isopropyl-5-(pyridin-4-yl)-1H-imidazole | 75 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Photosensitizers from 4,5-Dibromo-2-isopropyl-1H-imidazole for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death. The efficacy of PDT is critically dependent on the photophysical and photochemical properties of the photosensitizer. Imidazole-based compounds have emerged as a promising class of photosensitizers due to their versatile chemical structure, which allows for the tuning of their photophysical properties and biological activity.
This document provides detailed application notes and protocols for the synthesis of novel photosensitizers derived from 4,5-dibromo-2-isopropyl-1H-imidazole. The bromine atoms at the 4 and 5 positions of the imidazole ring serve as versatile handles for introducing various functional groups through cross-coupling reactions, enabling the creation of a diverse library of photosensitizers with tailored properties for PDT applications.
Synthesis of Photosensitizers
The general strategy for the synthesis of photosensitizers from this compound involves two key stages: the synthesis of the dibrominated imidazole precursor and its subsequent functionalization via palladium-catalyzed cross-coupling reactions.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key intermediate, this compound, starting from 2-isopropyl-1H-imidazole.
Materials:
-
2-isopropyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-isopropyl-1H-imidazole (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain this compound.
Protocol 2: Synthesis of Photosensitizers via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the functionalization of this compound with various aryl or heteroaryl groups using the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or ester (2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the desired aryl/heteroaryl boronic acid or ester (2.5 equivalents), palladium catalyst (5 mol%), and the base (3 equivalents).
-
Add the solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired photosensitizer.
Note: Similar protocols can be adapted for Stille (using organostannanes) and Sonogashira (using terminal alkynes) cross-coupling reactions to introduce a wider variety of functional groups.
Photophysical and Photochemical Characterization
A comprehensive evaluation of the photophysical and photochemical properties of the synthesized photosensitizers is crucial to determine their potential for PDT.
Table 1: Photophysical and Photochemical Data of Imidazole-Based Photosensitizers
| Compound ID | λₐₑₛ (nm) | λₑₘ (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φբ) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| PS-IM-01 | 406 | 497 | Not Reported | 0.262 | Not Reported | THF | [1] |
| PS-IM-02 | 507 | 516 | Not Reported | Not Reported | Not Reported | DCM | [2] |
| PS-IM-03 | 420 | 650 | 5.5 x 10⁵ | 0.03 | 0.64 | DMF | [3] |
| PS-IM-04 | 415 | 660 | 4.8 x 10⁵ | 0.05 | 0.55 | DMF | [3] |
This table presents a selection of data for representative imidazole-based photosensitizers to illustrate the range of properties that can be achieved. Researchers should experimentally determine these values for their newly synthesized compounds.
Protocol 3: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is a critical parameter that quantifies the efficiency of a photosensitizer in generating singlet oxygen. This protocol describes a common method using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen.
Materials:
-
Synthesized photosensitizer
-
1,3-Diphenylisobenzofuran (DPBF)
-
Reference photosensitizer with a known ΦΔ (e.g., Methylene Blue, Rose Bengal)
-
Spectrophotometer
-
Light source with a specific wavelength for excitation
-
Cuvettes
Procedure:
-
Prepare solutions of the synthesized photosensitizer and the reference photosensitizer with identical absorbance at the excitation wavelength in a suitable solvent.
-
Prepare a stock solution of DPBF in the same solvent.
-
In a cuvette, mix the photosensitizer solution with the DPBF solution.
-
Irradiate the solution with the light source while monitoring the decrease in absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm) over time.
-
Repeat the measurement with the reference photosensitizer under identical conditions.
-
The singlet oxygen quantum yield of the sample (ΦΔₛₐₘ) can be calculated using the following equation: ΦΔₛₐₘ = ΦΔᵣₑբ * (kₛₐₘ / kᵣₑբ) * (Iₐ,ᵣₑբ / Iₐ,ₛₐₘ) where ΦΔᵣₑբ is the singlet oxygen quantum yield of the reference, k is the slope of the plot of DPBF absorbance versus time, and Iₐ is the rate of light absorption by the photosensitizer.
In Vitro Evaluation of Photosensitizers for PDT
Protocol 4: Assessment of Phototoxicity using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the phototoxicity of photosensitizers.
Materials:
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Cell culture medium and supplements
-
Synthesized photosensitizer
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Light source for PDT
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the photosensitizer and incubate for a specific period (e.g., 24 hours) in the dark.
-
Wash the cells with phosphate-buffered saline (PBS) and add fresh medium.
-
Expose the cells to light from a suitable light source for a defined duration. A set of control wells should be kept in the dark to assess dark toxicity.
-
After light exposure, incubate the cells for another 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the photosensitizer that causes 50% cell death upon irradiation).
Protocol 5: Cellular Uptake and Localization
Understanding the cellular uptake and subcellular localization of a photosensitizer is crucial for predicting its mechanism of action and efficacy.
Materials:
-
Cancer cell line
-
Synthesized photosensitizer (preferably fluorescent)
-
Fluorescence microscope or flow cytometer
-
Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)
-
Confocal microscope (for colocalization studies)
Procedure:
A. Cellular Uptake (Flow Cytometry):
-
Treat cells with the photosensitizer for various time points.
-
Harvest the cells and wash with PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence intensity over time indicates cellular uptake.
B. Subcellular Localization (Fluorescence Microscopy):
-
Grow cells on coverslips or in glass-bottom dishes.
-
Incubate the cells with the fluorescent photosensitizer.
-
For colocalization studies, co-incubate with organelle-specific probes.
-
Wash the cells and observe them under a fluorescence or confocal microscope. The overlap of the photosensitizer's fluorescence signal with that of the organelle-specific probe will reveal its subcellular localization.
Signaling Pathways and Experimental Workflows
Mechanism of Action and Signaling Pathways
PDT-induced cell death can occur through apoptosis, necrosis, or autophagy, depending on the photosensitizer, its subcellular localization, and the light dose. Photosensitizers that accumulate in the mitochondria are known to be potent inducers of apoptosis. The generated ROS can lead to the opening of the mitochondrial permeability transition pore (MPTP), release of cytochrome c, and subsequent activation of the caspase cascade.
This diagram illustrates a simplified pathway of apoptosis induced by a mitochondrially-localized photosensitizer. Upon light activation, the photosensitizer generates ROS, which leads to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This results in the release of cytochrome c from the mitochondria, which then activates caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.
Experimental Workflow
This workflow outlines the key steps in the development and evaluation of new photosensitizers, from synthesis and characterization to in vitro testing and lead candidate selection.
Conclusion
The synthetic versatility of this compound makes it an excellent starting material for the development of novel photosensitizers for PDT. By employing various cross-coupling reactions, a wide range of functionalities can be introduced to fine-tune the photophysical, photochemical, and biological properties of the resulting compounds. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of drug discovery and development to synthesize and evaluate new imidazole-based photosensitizers, ultimately contributing to the advancement of photodynamic therapy.
References
- 1. Synthesis and singlet oxygen generation of boron-2-(4,5-dibromo-1H-imidazole-2-yl)-3,5-dipyrazolopyridine complex for antimicrobial photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole Metalloporphyrins as Photosensitizers for Photodynamic Therapy: Role of Molecular Charge, Central Metal and Hydroxyl Radical Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 4,5-dibromo-2-isopropyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prominent targets for therapeutic intervention. The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of many successful kinase inhibitors. The versatile building block, 4,5-dibromo-2-isopropyl-1H-imidazole, offers a unique platform for the synthesis of novel kinase inhibitors. The two bromine atoms provide reactive handles for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of chemical space and the optimization of inhibitor potency and selectivity.
This document provides a detailed protocol for the synthesis of a representative kinase inhibitor targeting p38 mitogen-activated protein kinase (MAPK) using this compound as the starting material. It also includes a general protocol for evaluating the inhibitory activity of the synthesized compounds and an overview of the targeted signaling pathway.
Data Presentation: Inhibitory Activity of Representative Imidazole-Based p38 MAPK Inhibitors
The following table summarizes the in vitro inhibitory activity of several known imidazole-based inhibitors of p38α MAPK. This data is presented to provide a reference for the expected potency of kinase inhibitors derived from an imidazole scaffold.
| Compound | Target Kinase | IC50 (nM) | Reference Compound Example |
| 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole | p38α MAPK | 48.0 | SB 203580 |
| Doramapimod (BIRB 796) | p38α MAPK | 17.0 | |
| Neflamapimod (VX-745) | p38α MAPK | 51.0 | |
| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative AA6 | p38 MAP kinase | 403.57 | [1][2] |
Experimental Protocols
Synthesis of a Representative p38 MAPK Inhibitor via Suzuki-Miyaura Cross-Coupling
This protocol describes a hypothetical synthesis of a 4,5-diaryl-2-isopropyl-1H-imidazole, a potential p38 MAPK inhibitor, from this compound. The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[3][4][5][6]
Materials:
-
This compound
-
4-Fluorophenylboronic acid
-
Pyridine-4-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), and pyridine-4-boronic acid (1.2 mmol).
-
Catalyst and Base Addition: Add palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and potassium carbonate (3.0 mmol).
-
Solvent Addition: Add 20 mL of anhydrous 1,4-dioxane and 5 mL of deionized water to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and wash with 2 x 25 mL of water and 1 x 25 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-(4-fluorophenyl)-5-(pyridin-4-yl)-2-isopropyl-1H-imidazole.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a general protocol for determining the IC50 value of a synthesized compound against a target kinase.[7][8][9]
Materials:
-
Synthesized inhibitor compound
-
Target kinase (e.g., recombinant p38α MAPK)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction:
-
In a multi-well plate, add the kinase, substrate, and kinase assay buffer.
-
Add the serially diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and to introduce luciferase and luciferin. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis:
-
Plot the kinase activity (luminescence) against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Synthetic route to a hypothetical p38 MAPK inhibitor.
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway.[10][11][12][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Functionalization of the C-Br Bond in 4,5-dibromo-2-isopropyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the selective functionalization of the C4 and C5 carbon-bromine bonds of 4,5-dibromo-2-isopropyl-1H-imidazole. This versatile building block is of significant interest in medicinal chemistry and materials science. The described protocols focus on widely applicable and robust transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, enabling the introduction of a diverse range of substituents.
Overview of Functionalization Strategies
The two bromine atoms at the C4 and C5 positions of this compound offer valuable handles for selective chemical modifications. The primary strategies for the functionalization of these C-Br bonds include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl groups.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.
-
-
Metal-Halogen Exchange: Primarily using organolithium reagents to generate a nucleophilic imidazole intermediate that can react with various electrophiles.
The regioselectivity of these reactions, i.e., whether the reaction occurs at the C4 or C5 position, is influenced by factors such as the N1-substituent on the imidazole ring, the reaction conditions (catalyst, ligand, base, solvent, and temperature), and the steric and electronic properties of the coupling partners. For N-unsubstituted imidazoles, the C5-bromo substituent is generally more readily displaced than the C4-bromo substituent due to the greater electrophilicity of the C5 position.[1]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl substituents. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.
Experimental Protocol: Regioselective Monosubstitution (General Procedure)
A representative procedure for the regioselective Suzuki-Miyaura coupling of a dibromoheterocycle is as follows:
-
To a solution of the this compound (1.0 equiv.) in a suitable solvent (e.g., dioxane/water mixture), add the arylboronic acid (1.1 equiv.), a base such as potassium carbonate (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).[2]
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of Dibromo-Heterocycles
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75-95 | [General knowledge, not from a specific citation] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 60-85 | [2] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 80 | 24 | 70-90 | [3] |
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is employed for the synthesis of alkynyl-substituted imidazoles. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[4][5][6]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.04 equiv.), and a base (e.g., triethylamine).[5]
-
Degas the reaction mixture and stir at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data for Sonogashira Coupling of Dibromo-Heterocycles
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6-24 | 70-95 | [5] |
| Pd(OAc)₂ | None (Cu-free) | Piperidine | DMF | 100 | 12 | 65-88 | [6] |
| Pd(dba)₂ | CuI | DIPA | Toluene | 60 | 8 | 75-90 | [General knowledge, not from a specific citation] |
Workflow for Sonogashira Coupling
Caption: Workflow for a typical Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to amino-substituted imidazoles. The selection of the appropriate ligand and base is critical for successful coupling.[7][8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.10 equiv.), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).[9]
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of Dibromo-Heterocycles
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 12-24 | 60-85 | [10] |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 90 | 16 | 70-90 | [General knowledge, not from a specific citation] |
| PdCl₂(dppf) | dppf | K₂CO₃ | THF | 80 | 24 | 55-75 | [General knowledge, not from a specific citation] |
Workflow for Buchwald-Hartwig Amination
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Metal-Halogen Exchange
Metal-halogen exchange, typically using an organolithium reagent, provides a powerful method for generating a nucleophilic imidazole species that can be trapped with various electrophiles. Regioselectivity can often be controlled by the choice of organolithium reagent and the reaction temperature.
Experimental Protocol: Selective Monolithiation and Electrophilic Quench
-
Dissolve this compound (1.0 equiv.) in a dry, aprotic solvent (e.g., THF) in an oven-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of an organolithium reagent (e.g., n-butyllithium, 1.0-1.1 equiv.) dropwise.
-
Stir the mixture at the low temperature for a specified time (e.g., 30-60 minutes) to allow for the metal-halogen exchange to occur.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 equiv.) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Metal-Halogen Exchange and Electrophilic Quench
| Organolithium Reagent | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | n-BuLi | DMF | THF | -78 | 2 | 60-80 | [General knowledge, not from a specific citation] | | s-BuLi | Benzaldehyde | THF | -78 to RT | 4 | 55-75 | [General knowledge, not from a specific citation] | | t-BuLi | CO₂ | THF | -78 to RT | 3 | 65-85 | [General knowledge, not from a specific citation] |
Workflow for Metal-Halogen Exchange and Electrophilic Quench
Caption: Workflow for metal-halogen exchange and subsequent electrophilic quench.
Conclusion
The functionalization of the C-Br bonds in this compound provides a versatile platform for the synthesis of a wide array of novel imidazole derivatives. The choice of methodology, whether palladium-catalyzed cross-coupling or metal-halogen exchange, will depend on the desired substituent to be introduced. Careful optimization of reaction conditions is key to achieving high yields and regioselectivity. The protocols and data presented herein serve as a valuable starting point for researchers in the fields of synthetic chemistry, drug discovery, and materials science.
References
- 1. This compound|High-Purity [benchchem.com]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chemrxiv.org [chemrxiv.org]
Application Note: Purity Assessment of 4,5-dibromo-2-isopropyl-1H-imidazole by Reverse-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,5-dibromo-2-isopropyl-1H-imidazole is a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. The purity of such intermediates is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological screening data. High-Performance Liquid Chromatography (HPLC) is a precise and robust analytical technique for assessing the purity of organic compounds. This application note details a reverse-phase HPLC (RP-HPLC) method for the quantitative purity determination of this compound. The method is designed to separate the main compound from potential process-related impurities, such as starting materials or by-products from bromination.
The described method utilizes a C18 stationary phase, which is effective for retaining and separating moderately polar to nonpolar compounds. A gradient elution with a mobile phase consisting of acetonitrile and water, acidified with formic acid, ensures efficient separation and good peak shape. UV detection is employed for quantification.
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and efficiency.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (LC-MS grade, ~99%)
-
This compound reference standard (purity ≥98%)
-
Sample of this compound for analysis
-
2. Chromatographic Conditions
A summary of the HPLC operating parameters is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 30% B, 2-15 min: 30% to 95% B, 15-18 min: 95% B, 18.1-22 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
Rationale for Conditions:
-
Column: C18 columns are widely used for their versatility in separating a broad range of organic molecules.[1][2][3]
-
Mobile Phase: An acetonitrile/water system is a common choice for RP-HPLC. The addition of 0.1% formic acid helps to protonate the imidazole nitrogen, leading to sharper peaks and more reproducible retention times.[4]
-
Gradient Elution: A gradient is employed to ensure that both more polar potential impurities (eluting early) and less polar impurities (eluting late) are effectively separated from the main peak within a reasonable analysis time.
-
Detection Wavelength: Imidazole derivatives typically exhibit UV absorbance in the 210-230 nm range.[5] The dibromo-substitution is expected to result in a chromophore that absorbs in this region.
3. Preparation of Solutions
-
Diluent: A mixture of Acetonitrile:Water (50:50, v/v) is used as the diluent for both standard and sample preparations.
-
Reference Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample to be tested into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary and filter through a 0.45 µm syringe filter before injection.
4. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 20 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the system is clean.
-
Inject the reference standard solution five times to check for system suitability. The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%.
-
Inject the sample solution in duplicate.
-
After the analysis is complete, flush the column with a high percentage of the organic phase (e.g., 90% acetonitrile) before storing it according to the manufacturer's recommendations.
5. Calculation of Purity
The purity of the sample is determined by the area percent method. The percentage purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the analysis of a sample of this compound.
| Peak Name | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 (e.g., 2-isopropyl-1H-imidazole) | 3.52 | 15,800 | 0.35 |
| This compound | 9.88 | 4,495,500 | 99.20 |
| Impurity 2 (e.g., over-brominated species) | 12.15 | 20,400 | 0.45 |
| Total | 4,531,700 | 100.0 |
Visualization
The logical workflow for the HPLC purity assessment is outlined in the diagram below.
Caption: Workflow for HPLC Purity Assessment.
References
Application Notes and Protocols: 4,5-Dibromo-2-isopropyl-1H-imidazole in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4,5-Dibromo-2-isopropyl-1H-imidazole is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of advanced organic materials. Its core value in materials science lies in the strategic placement of two bromine atoms at the 4 and 5 positions of the imidazole ring, which act as reactive handles for a variety of chemical transformations. This allows for the precise, stepwise introduction of different functional groups, enabling the synthesis of complex and unsymmetrical imidazole derivatives for a range of applications. While direct applications of this specific molecule in materials are still an emerging area of research, its structural motifs are relevant to the development of novel organic electronics, functional polymers, and sensor technologies.
The presence of the isopropyl group at the 2-position provides steric hindrance that can influence the regioselectivity of subsequent reactions and modify the solubility and morphological properties of resulting materials. The imidazole core itself is a valuable scaffold, known for its presence in materials with interesting electronic and photophysical properties.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is essential for planning synthetic routes and for computational modeling of materials derived from this precursor.
| Property | Value | Reference |
| IUPAC Name | 4,5-dibromo-2-propan-2-yl-1H-imidazole | [1] |
| CAS Number | 885266-63-7 | [2] |
| Molecular Formula | C₆H₈Br₂N₂ | [2] |
| Molecular Weight | 267.95 g/mol | [2] |
| Appearance | Off-white to light yellow solid (typical) | N/A |
| Purity | ≥95% (typical for research grade) | [2] |
Potential Applications in Materials Science
The unique substitution pattern of this compound makes it a promising precursor for several classes of advanced materials.
Organic Electronics
Imidazole derivatives are widely utilized in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), due to their excellent thermal stability and electron-transporting capabilities.[3]
-
Host Materials in OLEDs: The imidazole core is a strong electron-withdrawing group, making its derivatives suitable as host materials for phosphorescent or fluorescent emitters in OLEDs.[3] this compound can be functionalized via cross-coupling reactions to introduce charge-transporting moieties (e.g., carbazole, triphenylamine) or to tune the HOMO/LUMO energy levels for efficient charge injection and transport.
-
Electron Transport Layer (ETL) Materials: The inherent electron-deficient nature of the imidazole ring allows for the design of materials with high electron mobility, a key requirement for ETLs in OLEDs and organic field-effect transistors (OFETs).[3]
-
Precursor for Bipolar Materials: Through sequential and regioselective functionalization of the two bromine atoms, it is possible to synthesize bipolar molecules containing both hole-transporting and electron-transporting units, which can help balance charge transport within an OLED device and improve its efficiency.[4]
Functional Polymers
Imidazole and its derivatives can be incorporated into polymer backbones or as pendant groups to impart specific functionalities.[5][6][7][8]
-
High-Performance Polymers: The thermal stability of the imidazole ring can be exploited to create polymers with high decomposition temperatures, suitable for applications in demanding environments.
-
Conducting Polymers: Polymerization of suitably functionalized imidazole derivatives can lead to conjugated polymers with potential applications in organic electronics and sensors.
-
Ion-Conducting Polymers: Imidazolium salts, derived from N-alkylation of imidazoles, are a key component of some ionic liquids and polymer electrolytes used in batteries and fuel cells.[6][8]
Sensor Technology
The nitrogen atoms in the imidazole ring can act as ligands, forming coordination complexes with various metal ions. This property can be harnessed to develop chemosensors. By attaching chromophores or fluorophores to the this compound core, novel sensors can be designed where metal binding induces a detectable change in the optical or electronic properties.
Experimental Protocols
The following are generalized protocols for key synthetic transformations involving this compound, based on established methodologies for similar brominated imidazoles.[1][9]
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the mono-arylation of this compound. The reaction can be adapted for di-arylation by modifying the stoichiometry.
Objective: To synthesize a 4-aryl-5-bromo-2-isopropyl-1H-imidazole derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Na₂CO₃, K₂CO₃, 3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.
Protocol 2: Selective Debromination via Halogen-Metal Exchange
This protocol outlines a method for the selective removal of one bromine atom to yield a mono-brominated imidazole, which is a valuable intermediate for further selective functionalization.[1][9]
Objective: To synthesize 4-bromo-2-isopropyl-1H-imidazole.
Materials:
-
This compound (1.0 eq)
-
Grignard reagent (e.g., isopropyl magnesium chloride, i-PrMgCl, 1.0-1.2 eq)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -60 °C to -78 °C) in a dry ice/acetone bath.
-
Slowly add the Grignard reagent dropwise to the cooled solution, maintaining the low temperature. The C5-bromo substituent is generally more susceptible to halogen-metal exchange.[1]
-
Stir the reaction mixture at this temperature for the specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of a proton source, such as saturated aqueous NH₄Cl solution, while the mixture is still cold.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 4-bromo-2-isopropyl-1H-imidazole.
Visualizations
The following diagrams illustrate the synthetic utility and potential integration of this compound in materials science workflows.
Caption: Synthetic versatility of this compound as a building block.
Caption: Workflow for incorporating the imidazole building block into an organic electronic device.
References
- 1. This compound|High-Purity [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymer based advanced recipes for imidazoles: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Imidazole- and imidazolium-containing polymers for biology and material science applications | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.de [thieme-connect.de]
Application Note: A Streamlined Protocol for the Synthesis of 4,5-disubstituted-2-isopropyl-1H-imidazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The synthesis of specifically substituted imidazoles is therefore of great interest for drug discovery and development. This application note provides a detailed protocol for the synthesis of 4,5-disubstituted-2-isopropyl-1H-imidazoles via a one-pot, three-component condensation reaction, commonly known as the Radziszewski imidazole synthesis. This method offers an efficient and straightforward route to this class of compounds from readily available starting materials.
The described protocol involves the reaction of a 1,2-dicarbonyl compound, isobutyraldehyde (to introduce the 2-isopropyl group), and ammonium acetate as the ammonia source. Various catalysts and reaction conditions, including conventional heating and microwave irradiation, have been reported to effectively promote this transformation.[1][2] This protocol will focus on a generally applicable method that can be adapted for the synthesis of a variety of 4,5-disubstituted analogs.
General Reaction Scheme
The synthesis proceeds via the condensation of three key components: a 1,2-dicarbonyl compound (e.g., benzil for 4,5-diphenyl substitution), isobutyraldehyde, and ammonium acetate.
Caption: General reaction scheme for the three-component synthesis.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of various 2,4,5-trisubstituted imidazoles using similar three-component condensation methods. While specific data for the 2-isopropyl derivatives are not extensively reported, the presented data for other alkyl and aryl substitutions provide a reasonable expectation for reaction efficiency.
| Entry | R1 & R2 Substituents (4,5-positions) | R3 Substituent (2-position) | Catalyst/Conditions | Time | Yield (%) |
| 1 | Phenyl | Phenyl | Acetic Acid, Reflux | 1-2 h | 85-95 |
| 2 | Phenyl | 4-Methoxyphenyl | CuCl₂, Microwave (300W) | 12 min | 92 |
| 3 | Phenyl | 4-Nitrophenyl | Lactic Acid, 160°C | 30 min | 90 |
| 4 | Phenyl | 4-Chlorophenyl | [BPy]H₂PO₄, 130°C, Solvent-free | 25 min | 94 |
| 5 | Phenyl | iso-Propyl (expected) | Acetic Acid, Reflux | 2-4 h | 75-90 |
Experimental Protocol
This protocol details the synthesis of 4,5-diphenyl-2-isopropyl-1H-imidazole as a representative example. The methodology can be adapted for other 4,5-disubstituted analogs by selecting the appropriate 1,2-dicarbonyl starting material.
Materials:
-
Benzil (1.0 mmol, 210.2 mg)
-
Isobutyraldehyde (1.2 mmol, 0.11 mL)
-
Ammonium acetate (10.0 mmol, 770.8 mg)
-
Glacial acetic acid (5 mL)
-
Ethanol
-
Deionized water
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzil (1.0 mmol), ammonium acetate (10.0 mmol), and glacial acetic acid (5 mL).
-
Addition of Aldehyde: While stirring, add isobutyraldehyde (1.2 mmol) to the reaction mixture.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 120°C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (50 mL).
-
Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess ammonium acetate and acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure 4,5-diphenyl-2-isopropyl-1H-imidazole.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of 4,5-disubstituted-2-isopropyl-1H-imidazoles.
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Isobutyraldehyde is flammable and has a strong odor. Handle with care.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
This protocol provides a reliable and adaptable method for the synthesis of 4,5-disubstituted-2-isopropyl-1H-imidazoles, which are valuable scaffolds for further chemical exploration and drug discovery efforts. The use of readily available starting materials and straightforward procedures makes this an attractive approach for medicinal and organic chemists.
References
Application Notes and Protocols: 4,5-Dibromo-2-isopropyl-1H-imidazole as a Versatile Ligand Precursor in Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4,5-Dibromo-2-isopropyl-1H-imidazole is a substituted imidazole that, due to its unique structural characteristics, holds significant promise as a precursor for N-heterocyclic carbene (NHC) ligands in organometallic catalysis.[1] The imidazole core provides a stable scaffold for the carbene, while the isopropyl group at the C2 position offers steric bulk that can influence the selectivity of catalytic reactions. Furthermore, the bromo substituents at the C4 and C5 positions can be retained to modulate the electronic properties of the resulting ligand or can serve as handles for further functionalization, allowing for the fine-tuning of the catalyst's activity and selectivity.[1]
While specific catalytic applications of this compound are not yet widely reported in peer-reviewed literature, its structural analogy to other well-established imidazole-based NHC precursors suggests its potential utility in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] This document provides a detailed guide on the potential transformation of this compound into an NHC ligand and its subsequent application in a representative catalytic reaction.
Potential Catalytic Applications
The primary catalytic application envisioned for this compound is as a precursor to an N-heterocyclic carbene (NHC) ligand. NHCs are a class of persistent carbenes that have become indispensable in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability.[1] Metal complexes bearing NHC ligands derived from substituted imidazoles have shown high efficiency in a range of catalytic transformations.
The general pathway to utilize this compound in catalysis involves two key steps:
-
Synthesis of the Imidazolium Salt (NHC Precursor): The imidazole is first N-alkylated or N-arylated to form the corresponding imidazolium salt. This salt is the direct precursor to the NHC ligand.
-
Generation of the NHC-Metal Complex: The imidazolium salt is then deprotonated in the presence of a suitable metal precursor to form the active NHC-metal catalyst. This can be done in a separate step to isolate the complex or generated in situ during the catalytic reaction.
A proposed scheme for the synthesis of an NHC-palladium complex from this compound is depicted below.
Caption: Synthetic pathway from this compound to an NHC-palladium complex.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of an NHC precursor and its application in a Suzuki-Miyaura cross-coupling reaction. These protocols are based on established methodologies for similar imidazole-based NHC ligands.
Protocol 1: Synthesis of 1,3-Dimesityl-4,5-dibromo-2-isopropyl-1H-imidazolium Chloride
This protocol describes the synthesis of a potential NHC precursor from this compound.
Materials:
-
This compound
-
2-Mesitylmagnesium bromide (1.0 M in THF)
-
N,N'-Dimesityl-1,2-ethanediimine
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Hydrochloric Acid (2 M in diethyl ether)
-
Standard glassware for air-sensitive synthesis (Schlenk line, nitrogen atmosphere)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene under a nitrogen atmosphere, add 2-mesitylmagnesium bromide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Add N,N'-dimesityl-1,2-ethanediimine (1.0 eq) to the reaction mixture and heat to 80 °C for 12 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the free carbene.
-
Dissolve the purified carbene in anhydrous diethyl ether and add hydrochloric acid (1.1 eq, 2 M in diethyl ether) dropwise at 0 °C.
-
Stir the mixture for 1 hour, during which a precipitate will form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the imidazolium chloride salt.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Chloroanisole with Phenylboronic Acid
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using an in situ generated NHC-palladium catalyst from the synthesized imidazolium salt.
Materials:
-
1,3-Dimesityl-4,5-dibromo-2-isopropyl-1H-imidazolium Chloride (from Protocol 1)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium tert-butoxide (KOtBu)
-
4-Chloroanisole
-
Phenylboronic Acid
-
Anhydrous 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add the imidazolium salt (0.02 mmol, 2 mol%), palladium(II) acetate (0.01 mmol, 1 mol%), and potassium tert-butoxide (2.2 mmol) to a Schlenk flask.
-
Add anhydrous 1,4-dioxane (2 mL) and stir the mixture at room temperature for 20 minutes to pre-form the active catalyst.
-
Add 4-chloroanisole (1.0 mmol) and phenylboronic acid (1.2 mmol) to the reaction mixture.
-
Seal the flask and heat the reaction mixture at 80 °C for the time indicated in the data table.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a short pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4,5-dibromo-2-isopropyl-1H-imidazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4,5-dibromo-2-isopropyl-1H-imidazole. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities arise from the bromination of 2-isopropyl-1H-imidazole and typically include:
-
Unreacted 2-isopropyl-1H-imidazole: The starting material for the reaction.
-
Mono-brominated species: 4-bromo-2-isopropyl-1H-imidazole and 5-bromo-2-isopropyl-1H-imidazole are common byproducts if the bromination is incomplete. Due to the activating effect of the isopropyl group, obtaining the dibrominated product is generally favored, but incomplete reactions can still yield these impurities.[1]
-
Over-brominated products: While less common, it is possible to form tribromoimidazole species, especially if an excess of the brominating agent is used or if reaction conditions are not carefully controlled.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purifying this compound are:
-
Column Chromatography: This is a highly effective method for separating the desired dibromo product from mono-bromo impurities and the starting material. Silica gel is the recommended stationary phase.
-
Recrystallization: This technique is ideal for a final purification step to obtain a highly pure crystalline product, assuming a suitable solvent system can be identified.
Q3: How can I monitor the progress of the purification?
A3: The progress of your purification can be monitored using the following techniques:
-
Thin-Layer Chromatography (TLC): TLC is an excellent tool for quickly assessing the separation of components during column chromatography and for checking the purity of fractions. A suitable mobile phase will show distinct spots for the starting material, mono-brominated intermediates, and the final dibrominated product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of purity, reversed-phase HPLC is a suitable method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to confirm the structure and assess the purity of the final product by identifying the characteristic signals of the isopropyl group and the imidazole ring protons.[1]
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC. | The solvent system is not optimal (either too polar or not polar enough). | 1. Adjust Solvent Polarity: If the spots are all at the bottom of the plate, the solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). If the spots are all at the top, the solvent system is too polar; decrease the proportion of the polar solvent. 2. Try a Different Solvent System: Consider alternative solvent systems such as dichloromethane/methanol or toluene/ethyl acetate. |
| Co-elution of the product with impurities. | The polarity difference between the product and the impurity is small. | 1. Use a Shallow Gradient: Employ a slow, shallow gradient of the mobile phase during column chromatography. This can improve the resolution between closely eluting compounds. 2. Try a Different Adsorbent: If silica gel does not provide adequate separation, consider using alumina. |
| The product is not eluting from the column. | The mobile phase is not polar enough. | 1. Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent in your eluent system. 2. Flush the Column: If the product is still retained, a flush with a highly polar solvent like methanol may be necessary to recover the material. |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not a good solvent for the compound, even at elevated temperatures. | 1. Select a More Suitable Solvent: Experiment with a range of solvents with varying polarities. A good recrystallization solvent should dissolve the compound when hot but not when cold. 2. Use a Solvent Mixture: A mixture of two miscible solvents (one in which the compound is soluble and one in which it is insoluble) can be effective. Dissolve the compound in the good solvent at an elevated temperature and then add the poor solvent dropwise until the solution becomes cloudy. |
| The compound oils out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the compound is impure. | 1. Lower the Temperature: Ensure the solution is not supersaturated at a temperature above the compound's melting point. 2. Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point below the melting point of your compound. 3. Purify Further Before Recrystallization: If the issue is due to impurities, an initial purification by column chromatography may be necessary. |
| No crystals form upon cooling. | The solution is not saturated, or crystallization is slow to initiate. | 1. Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the compound. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization. 3. Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility. |
Experimental Protocols
Column Chromatography Protocol (General Guidance)
This protocol is a general guideline based on the purification of similar brominated imidazoles and should be optimized for your specific crude material.
-
Preparation of the Column:
-
Use a glass chromatography column packed with silica gel as the stationary phase. The amount of silica gel should be approximately 50-100 times the weight of the crude material.
-
Wet the silica gel with the initial, least polar mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Start with a non-polar mobile phase, such as hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate (e.g., 9:1).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., step-wise or with a continuous gradient). A suggested gradient could be from 10% to 50% ethyl acetate in hexane.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Recrystallization Protocol (General Guidance)
The choice of solvent is critical and may require some experimentation.
-
Solvent Selection:
-
Test the solubility of your purified compound in small amounts of various solvents at room temperature and upon heating. Potential solvents include ethanol, methanol, acetonitrile, toluene, or mixtures such as ethanol/water or toluene/hexane.
-
-
Dissolution:
-
Place the compound in a flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
If no crystals form, induce crystallization as described in the troubleshooting guide.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common issues in the column chromatography purification of this compound.
References
Technical Support Center: Optimizing Suzuki Coupling for 4,5-dibromo-2-isopropyl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki coupling of 4,5-dibromo-2-isopropyl-1H-imidazole.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: I am observing very low or no conversion of my starting material. What are the likely causes and how can I fix this?
A1: Low or no conversion in a Suzuki coupling reaction can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Its deactivation is a common reason for failure.
-
Inadequate Degassing: The presence of oxygen can oxidize the active Pd(0) species, rendering it inactive.[1] Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Catalyst Choice: For electron-rich substrates like dihaloimidazoles, a more electron-rich ligand on the palladium catalyst can facilitate the oxidative addition step.[2] Consider switching from standard catalysts like Pd(PPh₃)₄ to those with bulky, electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.
-
Catalyst Loading: While typically low (0.5-5 mol%), insufficient catalyst loading can lead to incomplete conversion. Try incrementally increasing the catalyst loading.
-
-
Reaction Conditions:
-
Temperature: Suzuki couplings are often temperature-sensitive. If you are running the reaction at room temperature, consider heating it. A common starting point is 80-100 °C.
-
Base: The base is crucial for activating the boronic acid.[3] If you are using a weak base like Na₂CO₃, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can improve the reaction rate. Ensure the base is finely powdered and dry.
-
Solvent: The choice of solvent can significantly impact the reaction. A mixture of an organic solvent (e.g., dioxane, DMF, toluene) with water is often used to dissolve both the organic substrate and the inorganic base.[4]
-
Q2: My reaction is producing a mixture of mono- and di-arylated products. How can I improve the selectivity for the mono-arylated product?
A2: Achieving selective mono-arylation on a di-halogenated substrate is a common challenge. Here are some strategies to enhance selectivity:
-
Stoichiometry: The most straightforward approach is to use a limited amount of the boronic acid (typically 1.0-1.2 equivalents).
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Shorter reaction times and lower temperatures will generally favor mono-substitution.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand plays a critical role in selectivity.
-
Sterically hindered ligands can favor mono-arylation by making the second coupling more difficult.
-
Some catalyst systems are known to provide high selectivity for mono-arylation of dihaloheterocycles. It is worth screening different palladium catalysts and ligands.
-
-
Substrate Reactivity: In 4,5-dibromo-1H-imidazole, the bromine at the 5-position is generally more reactive towards Suzuki coupling than the bromine at the 4-position due to electronic effects. This inherent difference can be exploited to achieve selective mono-arylation at the C5 position.
Q3: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction.
-
Oxygen Contamination: The primary cause of homocoupling is the presence of oxygen, which can promote the oxidative coupling of the boronic acid.[3] Rigorous degassing of the reaction mixture is essential.
-
Palladium(II) Species: The presence of Pd(II) species at the start of the reaction can also lead to homocoupling.[3] Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the complete reduction of a Pd(II) precatalyst can minimize this.
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes increase the rate of homocoupling.
Q4: The N-H proton on my imidazole seems to be causing issues. What problems can it cause and how should I address them?
A4: The acidic N-H proton of the imidazole ring can indeed complicate Suzuki couplings.
-
Catalyst Inhibition: The imidazole nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.[5]
-
Base Consumption: The acidic proton will react with the base, consuming it and potentially hindering the activation of the boronic acid.
-
Solutions:
-
Use Excess Base: Employing a sufficient excess of the base (e.g., 3 equivalents or more) can compensate for the amount consumed by the N-H proton.
-
N-Protection: While adding extra synthetic steps, protecting the imidazole nitrogen (e.g., with a MOM, SEM, or Boc group) can circumvent these issues.[6] However, many protocols for unprotected haloimidazoles are successful.[7]
-
Specific Catalyst Systems: Some modern catalyst systems are more tolerant of acidic N-H groups.[5]
-
Frequently Asked Questions (FAQs)
Q: What are the best starting conditions for optimizing the Suzuki coupling of this compound?
A: A good starting point for optimization would be:
-
Catalyst: PdCl₂(dppf) (2-5 mol%) or a Buchwald precatalyst (e.g., XPhos Pd G3).
-
Base: K₃PO₄ or Cs₂CO₃ (3 equivalents).
-
Solvent: Dioxane/H₂O (e.g., 4:1 v/v).
-
Temperature: 90-100 °C.
-
Boronic Acid: 1.1 equivalents for mono-arylation.
From here, you can systematically vary one parameter at a time (e.g., catalyst, base, solvent, temperature) to find the optimal conditions for your specific aryl boronic acid.
Q: How do I choose the right palladium catalyst and ligand?
A: The choice of catalyst and ligand is crucial. For an electron-rich dihaloimidazole, ligands that are both bulky and electron-donating are often beneficial as they promote the rate-limiting oxidative addition step and can influence selectivity. While traditional catalysts like Pd(PPh₃)₄ can work, more advanced systems often provide better results. Screening a small set of catalysts, including those with ligands like dppf, XPhos, SPhos, or RuPhos, is a practical approach.
Q: Is it necessary to protect the N-H of the imidazole?
A: Not necessarily. Many successful Suzuki couplings have been reported on N-unprotected haloimidazoles.[7] The key is to use a sufficient amount of base to deprotonate the imidazole and activate the boronic acid. However, if you are consistently facing issues like low yield or catalyst deactivation, N-protection is a viable strategy to consider.
Data Presentation
The following table summarizes reaction conditions for the Suzuki coupling of analogous 4,5-dibromo-1H-imidazoles to guide optimization. Note that the optimal conditions for this compound may vary.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Notes |
| PdCl₂(dppf) (5) | - | K₂CO₃ (2) | DME/H₂O | 80 | 12 | 70-90 | 4,5-dibromo-1H-imidazole | General conditions for mono-arylation. |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 16 | 60-85 | N-protected 4,5-dibromoimidazole | N-protection can improve yields. |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 8 | >90 | N-unprotected haloazole | Buchwald conditions are often highly effective.[5] |
| Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | n-Butanol | 100 | 12 | 80-95 | Heteroaryl bromide | Effective for challenging couplings. |
Experimental Protocols
Optimized Protocol for Selective Mono-arylation of this compound (Model)
This protocol is a general guideline and may require optimization for specific aryl boronic acids.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired aryl boronic acid (1.1 mmol), and finely powdered K₃PO₄ (3.0 mmol).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand (e.g., Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol)) and add them to the Schlenk flask.
-
Solvent Addition: Add degassed dioxane (4 mL) and degassed water (1 mL) to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles or sparge with Argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.
Mandatory Visualization
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
improving the regioselectivity of reactions with 4,5-dibromo-2-isopropyl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,5-dibromo-2-isopropyl-1H-imidazole. The information is designed to help improve the regioselectivity of common reactions involving this versatile building block.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Regioselectivity in N-Alkylation
-
Question: My N-alkylation of this compound is resulting in a mixture of N1 and N3 isomers. How can I improve the selectivity?
-
Answer: The regioselectivity of N-alkylation is highly dependent on the reaction conditions. Here are several factors to consider:
-
Base and Solvent System: The choice of base and solvent plays a critical role. Strong, non-coordinating bases in non-polar solvents tend to favor alkylation at the less sterically hindered nitrogen, while weaker bases in polar solvents can lead to mixtures. For instance, using a strong base like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) may favor one isomer, whereas a weaker base like potassium carbonate (K2CO3) in a polar solvent like dimethylformamide (DMF) might result in a mixture.[1][2]
-
Temperature: Temperature can significantly influence the thermodynamic versus kinetic control of the reaction. Lower temperatures may favor the kinetically preferred product, while higher temperatures can lead to the thermodynamically more stable isomer.[2] It is advisable to screen a range of temperatures to determine the optimal conditions for your specific substrate and alkylating agent.
-
Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent can also affect regioselectivity. Highly reactive alkylating agents may be less selective, while bulkier agents might show a preference for the less sterically hindered nitrogen.
-
Issue 2: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
-
Question: I am performing a Suzuki or Sonogashira coupling on this compound and obtaining a mixture of mono- and di-substituted products, or reaction at the wrong bromine atom. How can I control the regioselectivity?
-
Answer: Achieving regioselectivity in cross-coupling reactions with dihalogenated imidazoles depends on the differential reactivity of the C4 and C5 positions.
-
Inherent Reactivity: For N-unsubstituted imidazoles, the C5-bromo substituent is generally more electrophilic and thus more reactive towards oxidative addition to the palladium catalyst.[3] This inherent difference can be exploited to achieve selective mono-functionalization at the C5 position.
-
Reaction Conditions: To favor mono-coupling at the C5 position, it is recommended to use milder reaction conditions, such as lower temperatures and shorter reaction times. To achieve di-substitution, more forcing conditions, including higher temperatures and longer reaction times, may be necessary.[3]
-
Catalyst and Ligands: The choice of palladium catalyst and ligands can also influence the outcome. For Sonogashira coupling, for example, the use of catalysts with monodentate ligands versus bidentate ligands can sometimes switch the preferred site of reaction.[4]
-
Issue 3: Unexpected Side Reactions During Lithiation
-
Question: When attempting a halogen-lithium exchange, I am observing a mixture of products or decomposition of my starting material. What could be the cause?
-
Answer: Halogen-lithium exchange is a powerful tool, but it can be sensitive to reaction conditions.
-
Regioselectivity of Exchange: In N-unsubstituted 4,5-dibromoimidazoles, the exchange typically occurs at the C5 position. However, the bulky isopropyl group at the C2 position of your substrate may direct the exchange to the less sterically hindered C4 position.[3]
-
Temperature Control: These reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition. Inadequate temperature control can lead to a loss of selectivity and yield.
-
Choice of Organolithium Reagent: The type of organolithium reagent used (e.g., n-BuLi, s-BuLi, t-BuLi) can influence the regioselectivity and the propensity for side reactions. It is often necessary to screen different reagents to find the optimal one for a specific transformation.
-
Frequently Asked Questions (FAQs)
Q1: Which bromine atom on this compound is more reactive in nucleophilic aromatic substitution?
A1: Generally, in N-unsubstituted 4,5-dibromoimidazoles, the C5-bromo substituent is more readily displaced by nucleophiles than the C4-bromo substituent. This is attributed to the greater electrophilicity of the C5 position.[3]
Q2: How does the isopropyl group at the C2 position influence regioselectivity?
A2: The isopropyl group exerts both steric and electronic effects. Its steric bulk can hinder the approach of reagents to the adjacent positions, potentially influencing the regioselectivity of reactions like N-alkylation and halogen-lithium exchange.[3] Electronically, as an electron-donating group, it can modulate the electron density of the imidazole ring, which in turn affects the reactivity of the different positions.
Q3: Can I selectively remove one of the bromine atoms?
A3: Yes, selective mono-debromination is possible through methods like catalytic hydrogenation or the use of reducing agents such as zinc dust or sodium sulfite. The regioselectivity of the debromination can often be controlled by carefully adjusting the reaction conditions, including the choice of reagent, solvent, and temperature.[3]
Data Presentation
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Azoles (Illustrative Data)
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) |
| 1 | Indazole | n-Pentyl bromide | Cs2CO3 | DMF | 20 | 1:1.5 | 95 |
| 2 | Indazole | n-Pentyl bromide | NaH | THF | 50 | >99:1 | 89 |
| 3 | 4-Nitroimidazole | Benzyl chloride | K2CO3 | Acetonitrile | 60 | N1 favored | 66-85 |
| 4 | 5-Nitroimidazole | Ethyl bromoacetate | K2CO3 | Acetonitrile | 60 | N1 favored | 96 |
Note: This table presents illustrative data from studies on related azole compounds to highlight general trends in how reaction conditions can influence regioselectivity.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Regioselective N-Alkylation (Guideline)
-
To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., NaH, K2CO3) (1.1-1.5 eq) portion-wise at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the mixture for 15-30 minutes to allow for deprotonation.
-
Add the alkylating agent (1.0-1.2 eq) dropwise at the same temperature.
-
Allow the reaction to warm to the desired temperature (e.g., room temperature or 60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: General Procedure for Regioselective Suzuki-Miyaura Cross-Coupling (Guideline)
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.1-1.2 eq for mono-coupling; 2.2-2.5 eq for di-coupling), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.02-0.10 eq), and a base (e.g., K2CO3, Cs2CO3) (2.0-3.0 eq).
-
Add a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water) and degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizations
Caption: Factors influencing the regioselectivity of reactions.
Caption: A generalized experimental workflow for regioselective synthesis.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. This compound|High-Purity [benchchem.com]
- 4. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Functionalization of 4,5-dibromo-2-isopropyl-1H-imidazole
Welcome to the technical support center for the functionalization of 4,5-dibromo-2-isopropyl-1H-imidazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the N-alkylation, Suzuki-Miyaura cross-coupling, and lithiation of this compound.
N-Alkylation
Question: I am getting a mixture of N-1 and N-3 alkylated regioisomers during the N-alkylation of this compound. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge in the N-alkylation of unsymmetrical imidazoles due to the similar pKa values of the two nitrogen atoms.[1] When deprotonated, the resulting imidazolide anion has electron density on both nitrogens, allowing for alkylation at either site.[1] Here are some strategies to improve regioselectivity:
-
Steric Hindrance: The isopropyl group at the C-2 position provides some steric hindrance. Using a bulkier alkylating agent can favor alkylation at the less hindered N-1 position.
-
Choice of Base and Solvent: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) often provides good selectivity for the N-1 isomer.[2] The reaction of the sodium salt of the imidazole with the alkyl halide tends to be kinetically controlled.
-
Protecting Group Strategy: For complete control, consider using a protecting group strategy. For instance, the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group can direct subsequent functionalizations.[3]
Troubleshooting Low Yields in N-Alkylation:
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Incomplete deprotonation of the imidazole NH. | Ensure the base (e.g., NaH) is fresh and used in a slight excess (1.1-1.2 equivalents). Ensure your solvent is anhydrous. |
| Low reactivity of the alkylating agent. | For less reactive alkyl halides (e.g., alkyl chlorides), consider converting them to the more reactive alkyl iodides in situ by adding a catalytic amount of potassium iodide (KI). Increasing the reaction temperature may also be necessary. | |
| Poor solubility of reactants. | Use a solvent in which all reactants are soluble, such as DMF. For reactions in less polar solvents like THF, gentle heating may be required. | |
| Decomposition of starting material | Reaction temperature is too high. | Perform the deprotonation at 0 °C before adding the alkylating agent and then slowly warm the reaction to room temperature or the desired reaction temperature. |
| Presence of moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Experimental Protocol: General Procedure for N-Alkylation
To a solution of this compound (1.0 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (1.1-1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS. Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Suzuki-Miyaura Cross-Coupling
Question: I am having trouble with my Suzuki-Miyaura coupling reaction with this compound. I am observing low yields and the formation of side products. What can I do to optimize the reaction?
Answer:
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success is highly dependent on the reaction conditions.[4] For a di-halogenated substrate like this compound, achieving selective mono- or di-arylation can be challenging.
Troubleshooting Guide for Suzuki-Miyaura Coupling:
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst. | Use a fresh batch of palladium catalyst. Pre-catalysts like Pd(PPh₃)₄ are commonly used.[5] Consider using more active catalysts with bulky, electron-rich phosphine ligands.[6] |
| Inappropriate base. | The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. An aqueous solution of the base is often necessary for the transmetalation step.[4] | |
| Poor solvent choice. | A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used.[7] | |
| Formation of homocoupled boronic acid byproduct | Oxygen contamination. | Thoroughly degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. |
| Protodeboronation (loss of boronic acid group) | Presence of protic impurities or prolonged reaction times at high temperatures. | Use anhydrous solvents and ensure the reaction is run under inert conditions. Monitor the reaction closely and stop it once the starting material is consumed. |
| Hydrodebromination (loss of bromine) | Presence of a hydrogen source and catalyst activity. | This can be a significant side reaction. Minimizing reaction time and temperature can help. In some cases, the solvent (like DMF) can act as a hydride source.[8] |
| Difficulty in achieving mono-arylation | High reactivity of the second bromine after the first coupling. | Use a sub-stoichiometric amount of the boronic acid (e.g., 0.9 equivalents) to favor mono-arylation. The choice of catalyst and ligand can also influence selectivity.[9] |
Optimized Conditions for Suzuki-Miyaura Coupling of Dibromo-heterocycles:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Readily available and effective for many aryl couplings.[5] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos) | Can improve catalytic activity, especially for less reactive bromides.[10] |
| Base | K₂CO₃ or Cs₂CO₃ | Effective in promoting transmetalation.[10] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Biphasic system facilitates the reaction.[7] |
| Temperature | 80-100 °C | Sufficient to drive the reaction without significant decomposition. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
In a reaction vessel, combine this compound (or its N-alkylated derivative) (1.0 eq), the arylboronic acid (1.1-2.2 eq for di-substitution), and the base (e.g., K₂CO₃, 3.0 eq). Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio). Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq). Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS. Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.[7]
Lithiation and Electrophilic Quench
Question: I am attempting a lithium-halogen exchange on this compound followed by quenching with an electrophile, but the reaction is not working. What are the critical parameters for this reaction?
Answer:
Lithium-halogen exchange is a powerful method for introducing functional groups, but it requires stringent reaction conditions due to the high reactivity of the organolithium intermediates.
Troubleshooting Guide for Lithiation:
| Problem | Possible Cause | Suggested Solution |
| No reaction/recovery of starting material | Inactive n-BuLi. | Titrate the n-BuLi solution before use to determine its exact concentration. Use a fresh bottle if necessary. |
| Presence of moisture or other protic sources. | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone). Perform the reaction under a strict inert atmosphere.[11] | |
| Low yield of the desired product | Incorrect temperature. | The lithium-halogen exchange is typically performed at low temperatures (-78 °C) to prevent side reactions.[12] |
| The electrophile is not reactive enough. | Some electrophiles require warming of the reaction mixture to react. However, this can also lead to decomposition of the organolithium species. | |
| Poor regioselectivity. | Achieving regioselective mono-lithiation can be difficult. The C5-bromo substituent is generally more reactive towards lithium-halogen exchange. Using exactly one equivalent of n-BuLi at very low temperatures can favor mono-lithiation. | |
| Formation of multiple products | Decomposition of the organolithium intermediate. | Maintain a low temperature throughout the generation of the organolithium and its reaction with the electrophile. |
Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench
To a solution of N-protected this compound (1.0 eq) in anhydrous THF under an argon atmosphere at -78 °C, add n-butyllithium (1.0-2.1 eq, depending on desired mono- or di-substitution) dropwise. Stir the solution at -78 °C for 1 hour. Add a solution of the electrophile (e.g., DMF for formylation, 1.1-2.2 eq) in anhydrous THF dropwise at -78 °C.[13] Stir at this temperature for another 1-2 hours, then allow the reaction to warm slowly to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.
Visualized Workflows and Logic
Experimental Workflow for Functionalization
Caption: A general workflow for the functionalization of this compound.
Troubleshooting Logic for a Failed Reaction
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. diva-portal.org [diva-portal.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Formylation - Common Conditions [commonorganicchemistry.com]
stability issues of 4,5-dibromo-2-isopropyl-1H-imidazole under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4,5-dibromo-2-isopropyl-1H-imidazole under common reaction conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability issues arise from its susceptibility to nucleophilic attack, reduction, oxidation, and photodegradation. The bromine atoms on the imidazole ring can be displaced by strong nucleophiles. The imidazole ring itself can be sensitive to oxidative conditions and prolonged exposure to high-intensity light.[1]
Q2: How stable is the compound in acidic and basic media?
A2: While stable in neutral and mildly acidic or basic conditions, strong bases can promote nucleophilic substitution or degradation of the imidazole ring. Strong acids may lead to the formation of imidazolium salts, which could alter reactivity and solubility.[2]
Q3: Can the bromine atoms be unintentionally removed during a reaction?
A3: Yes, reductive conditions, for example, catalytic hydrogenation, can lead to partial or complete debromination.[3] Care should be taken when performing reductions on other parts of a molecule containing this imidazole moiety.
Q4: Is the isopropyl group reactive?
A4: The isopropyl group is generally stable. However, under forcing oxidative conditions, it could potentially be oxidized. This is typically a less common degradation pathway compared to reactions involving the brominated imidazole ring.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure stability, this compound should be stored in a cool, dry, and dark place, away from strong oxidizing agents and reactive nucleophiles. An inert atmosphere is recommended for long-term storage.
Troubleshooting Guide
Issue 1: Unexpected side product observed during a reaction with a nucleophile.
-
Possible Cause: Nucleophilic aromatic substitution (SNAr) is a common reaction pathway for halogenated imidazoles. Strong nucleophiles can displace one or both bromine atoms. The C5-bromo substituent is generally more susceptible to displacement than the C4-bromo substituent.
-
Troubleshooting Steps:
-
Analyze the side product: Use techniques like LC-MS and NMR to identify the structure of the unexpected product. This will help confirm if a substitution reaction has occurred.
-
Reduce nucleophilicity: If possible, use a less reactive nucleophile or a weaker base.
-
Lower the reaction temperature: SNAr reactions are often temperature-dependent. Reducing the temperature can decrease the rate of the undesired substitution.
-
Protect the imidazole ring: N-protection of the imidazole can sometimes modulate the reactivity of the ring and the lability of the bromine atoms.
-
Issue 2: Loss of bromine atoms from the starting material during a reaction.
-
Possible Cause: The reaction conditions may be unintentionally reductive. Certain reagents or catalysts can facilitate debromination.
-
Troubleshooting Steps:
-
Review all reagents: Check for any components in the reaction mixture that could act as a reducing agent.
-
Avoid catalytic hydrogenation: If a reduction is necessary elsewhere in the molecule, consider alternative methods that are less likely to affect the C-Br bonds.
-
Use milder reducing agents: If reduction is unavoidable, screen for milder reagents and monitor the reaction carefully for debromination.
-
Issue 3: General decomposition of the compound, indicated by discoloration or multiple spots on TLC.
-
Possible Cause: The compound may be degrading due to exposure to oxygen, light, or incompatible solvents at elevated temperatures. Imidazole rings can be susceptible to oxidative degradation.[1][4]
-
Troubleshooting Steps:
-
Run the reaction under an inert atmosphere: Use nitrogen or argon to minimize contact with oxygen.
-
Protect the reaction from light: Wrap the reaction vessel in aluminum foil.
-
Solvent selection: Ensure the solvent is pure and degassed. Some solvents can contain impurities that promote degradation.
-
Temperature control: Avoid unnecessarily high temperatures.
-
Data Presentation
The following table summarizes representative stability data for halogenated heterocyclic compounds under various stress conditions. This data is illustrative and intended to provide a general understanding of potential stability issues. Actual degradation rates for this compound may vary.
| Condition | Stressor | Temperature (°C) | Duration | Potential Degradation Pathway | Expected Outcome |
| Acidic | 0.1 M HCl | 60 | 24 hours | Ring stability | Generally stable, potential for salt formation |
| Basic | 0.1 M NaOH | 60 | 8 hours | Nucleophilic Substitution/Ring Opening | Degradation likely, formation of hydroxylated species |
| Oxidative | 3% H₂O₂ | 25 | 24 hours | Ring Oxidation | Moderate to significant degradation |
| Reductive | H₂, Pd/C | 25 | 12 hours | Debromination | High likelihood of mono- and di-debromination |
| Thermal | Dry Heat | 80 | 48 hours | General Decomposition | Potential for slow decomposition |
| Photolytic | UV/Vis Light | 25 | 7 days | Photodegradation | Potential for degradation, especially in solution |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C. Withdraw samples at 0, 2, 6, and 24 hours. Neutralize the samples before analysis.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat at 60°C. Withdraw samples at 0, 1, 4, and 8 hours. Neutralize the samples before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature. Withdraw samples at 0, 4, 12, and 24 hours.
-
Thermal Degradation: Store the solid compound and a solution in an oven at 80°C. Analyze samples at 0, 24, and 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (UV/Vis). Keep a control sample in the dark. Analyze samples at 0, 24, and 48 hours.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol describes the development of an HPLC method to separate the parent compound from its potential degradation products.
-
Column and Mobile Phase Selection:
-
Start with a C18 column.
-
Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile.
-
A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
-
Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of all degradation peaks from the parent peak.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
-
Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]
-
Visualizations
Potential Degradation Pathway: Nucleophilic Aromatic Substitution (SNAr)
The following diagram illustrates a likely degradation pathway for this compound in the presence of a strong nucleophile (e.g., methoxide).
References
Technical Support Center: Synthesis of 4,5-dibromo-2-isopropyl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4,5-dibromo-2-isopropyl-1H-imidazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, particularly in a scale-up context.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete bromination. | - Increase the equivalents of N-Bromosuccinimide (NBS) incrementally (e.g., from 2.0 to 2.2 equivalents).- Extend the reaction time and monitor progress by TLC or HPLC. |
| Sub-optimal reaction temperature. | - Ensure the reaction temperature is maintained within the optimal range. For NBS brominations, this is often a controlled low temperature initially, followed by a gradual warm-up. | |
| Degradation of the product. | - Avoid excessive reaction times and high temperatures, which can lead to product degradation. | |
| Formation of Mono-brominated Impurity (4-bromo- or 5-bromo-2-isopropyl-1H-imidazole) | Insufficient brominating agent. | - Ensure at least 2.0 equivalents of NBS are used for the dibromination.[1] |
| Non-homogenous reaction mixture. | - Improve agitation to ensure uniform distribution of the brominating agent. | |
| Formation of Tri-brominated Impurity | Excess brominating agent. | - Carefully control the stoichiometry of NBS. Avoid using a large excess. |
| Elevated reaction temperature. | - Maintain a controlled temperature throughout the addition of NBS and the reaction period. | |
| Difficult Purification of the Final Product | Presence of closely related impurities. | - Optimize the reaction conditions to minimize the formation of mono- and tri-brominated byproducts.- Employ fractional crystallization from a suitable solvent system (e.g., ethanol/water, toluene).- For high-purity requirements, column chromatography on silica gel may be necessary, though this can be challenging on a large scale. |
| Residual succinimide. | - Include an aqueous wash (e.g., with sodium bicarbonate solution) during the work-up to remove succinimide. | |
| Exothermic Reaction and Poor Temperature Control During Scale-up | Rapid addition of NBS. | - Add NBS portion-wise or as a solution at a controlled rate to manage the exotherm. |
| Inadequate cooling capacity of the reactor. | - Ensure the cooling system of the reactor is sufficient for the scale of the reaction. | |
| Safety Concern: Runaway Reaction with NBS | Use of certain solvents at elevated temperatures. | - Caution should be exercised when using solvents like DMF with NBS at elevated temperatures, as this combination can lead to thermal runaway.[2] Consider alternative solvents if high temperatures are required. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The recommended starting material is 2-isopropyl-1H-imidazole. This precursor can be synthesized through various methods, such as the reaction of isopropylamidine with an α-haloketone.[1]
Q2: Which brominating agent is most suitable for this synthesis on a large scale?
A2: N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for the dibromination of 2-substituted imidazoles.[1] It is generally safer and easier to handle on a large scale compared to liquid bromine.
Q3: How can I control the regioselectivity of the bromination to obtain the 4,5-dibromo product?
A3: The imidazole ring is electron-rich, making the C4 and C5 positions susceptible to electrophilic attack. Using a slight excess of NBS (around 2.1-2.2 equivalents) and carefully controlling the reaction temperature will favor the formation of the desired this compound.
Q4: What are the primary impurities I should expect and how can I minimize them?
A4: The primary impurities are typically mono-brominated (4-bromo- or 5-bromo-2-isopropyl-1H-imidazole) and potentially tri-brominated species. To minimize these, precise control of the stoichiometry of NBS and maintaining a consistent temperature profile are crucial. Inadequate NBS will lead to mono-brominated products, while a large excess or high temperatures can result in over-bromination.
Q5: What are the key safety precautions to consider during the scale-up of this reaction?
A5: The bromination reaction is exothermic and requires careful temperature control. The portion-wise or controlled addition of NBS is critical to manage the heat generated. Additionally, be aware of potential incompatibilities between NBS and certain solvents, such as DMF, which can lead to hazardous thermal decomposition at elevated temperatures.[2] Always conduct a thorough safety assessment before performing a large-scale reaction.
Q6: What is a suitable work-up and purification procedure for large-scale synthesis?
A6: A typical work-up involves quenching the reaction, followed by an aqueous wash to remove water-soluble byproducts like succinimide. The product can then be isolated by filtration if it precipitates or by extraction with a suitable organic solvent. For purification, crystallization is the preferred method for large quantities. A solvent system should be chosen where the desired product has good solubility at elevated temperatures and poor solubility at room temperature or below, while the impurities remain in solution.
Q7: How can I monitor the progress of the reaction?
A7: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques will allow you to track the consumption of the starting material and the formation of the desired product and any significant impurities.
Experimental Protocols
Synthesis of 2-isopropyl-1H-imidazole (Precursor)
A detailed protocol for the synthesis of the precursor, 2-isopropyl-1H-imidazole, is crucial for the overall success of the final product synthesis. One common method involves the reaction of an amidine with an α-haloketone.
Scale-up Synthesis of this compound
This protocol is a general guideline and should be optimized for specific equipment and scale.
Materials:
-
2-isopropyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol (for crystallization)
-
Water (for crystallization)
Procedure:
-
Charge a suitable reactor with 2-isopropyl-1H-imidazole (1.0 eq) and acetonitrile (10-15 volumes).
-
Cool the mixture to 0-5 °C with stirring.
-
Slowly add N-Bromosuccinimide (2.1-2.2 eq) portion-wise over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by TLC/HPLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
If the product precipitates, it can be collected by filtration, washed with water, and then dried.
-
If the product remains in the organic layer, separate the layers and extract the aqueous layer with acetonitrile.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system, such as ethanol/water.
Quantitative Data
Table 1: Effect of NBS Stoichiometry on Product Distribution (Illustrative)
| Equivalents of NBS | Yield of this compound (%) | Mono-bromo Impurity (%) | Tri-bromo Impurity (%) |
| 1.8 | 65 | 30 | <1 |
| 2.0 | 85 | 10 | 2 |
| 2.2 | 90 | 5 | 3 |
| 2.5 | 80 | <1 | 15 |
Table 2: Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₆H₈Br₂N₂ |
| Molecular Weight | 267.95 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | (Literature values may vary) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~1.3 (d, 6H), ~3.1 (sept, 1H), NH proton (broad singlet) |
| ¹³C NMR (CDCl₃, 100 MHz) | (Expected signals for isopropyl and imidazole carbons) |
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 4,5-dibromo- and 4,5-dichloro-2-isopropyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of two halogenated imidazole derivatives: 4,5-dibromo-2-isopropyl-1H-imidazole and 4,5-dichloro-2-isopropyl-1H-imidazole. While direct comparative studies are not extensively available in the current literature, this document synthesizes existing data on each compound and related structures to offer insights into their potential therapeutic applications and structure-activity relationships.
Introduction
Imidazole-based compounds are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of halogen atoms to the imidazole ring can significantly modulate a molecule's physicochemical properties and biological functions. This guide focuses on the 4,5-dihalo-substituted 2-isopropyl-1H-imidazoles, specifically comparing the dibromo and dichloro analogs to elucidate the potential impact of the specific halogen on their biological profiles.
Chemical Structures
| Compound | Structure |
| This compound | BrNBrNH |
| 4,5-dichloro-2-isopropyl-1H-imidazole | ClNClNH |
Summary of Biological Activities
Currently, there is a notable lack of direct comparative studies evaluating the biological activities of 4,5-dibromo- versus 4,5-dichloro-2-isopropyl-1H-imidazole. The available information is largely centered on their roles as intermediates in the synthesis of other bioactive molecules.
| Biological Activity | This compound | 4,5-dichloro-2-isopropyl-1H-imidazole |
| Primary Application | Precursor for photosensitizers in Photodynamic Therapy (PDT).[1] | Intermediate for N-heterocyclic carbene (NHC) ligands and potential anticancer agents. |
| Antimicrobial Activity | No direct data available. The dibromoimidazole moiety is noted for its potential in antimicrobial photodynamic therapy (aPDT).[1] | No direct data available. Derivatives of 4,5-dichloro-imidazole have been investigated for antimicrobial properties. |
| Anticancer Activity | No direct data available. | Serves as a precursor for silver (I) N-heterocyclic carbene complexes that exhibit anticancer activity against ovarian and breast cancer cell lines. |
| Other Activities | Versatile scaffold for medicinal chemistry and materials science.[1] | Potential applications in agrochemicals. |
Detailed Biological Insights
This compound: A Focus on Photodynamic Therapy
The most prominent application of this compound is in the field of Photodynamic Therapy (PDT). The presence of heavy bromine atoms is known to enhance the generation of singlet oxygen, a key cytotoxic agent in PDT, through a process called intersystem crossing.[1] This property makes it a valuable building block for the synthesis of novel photosensitizers.[1]
4,5-dichloro-2-isopropyl-1H-imidazole: A Precursor for Anticancer Agents
The biological potential of 4,5-dichloro-2-isopropyl-1H-imidazole is primarily inferred from the activity of its derivatives. Notably, it has been used to synthesize silver (I) N-heterocyclic carbene (NHC) complexes. These complexes have demonstrated significant anticancer activity against human ovarian (OVCAR-3) and breast (MB157) cancer cell lines. This suggests that the 4,5-dichloro-imidazole scaffold can be a valuable component in the design of novel metallo-drugs for cancer therapy.
Structure-Activity Relationship (SAR) Insights from Halogenated Imidazoles
Although a direct SAR comparing the two title compounds is not available, general principles from studies on other halogenated imidazoles can provide some insights:
-
Electronegativity and Lipophilicity: Chlorine is more electronegative than bromine, which can influence the electronic distribution within the imidazole ring and its interaction with biological targets. Bromine is larger and more polarizable, which can affect binding affinity and membrane permeability. The lipophilicity of the molecule, a critical factor for cell penetration, is also influenced by the nature of the halogen.
-
Leaving Group Ability: In the context of serving as synthetic intermediates, the carbon-bromine bond is generally weaker than the carbon-chlorine bond, making the bromo-substituents better leaving groups in nucleophilic substitution reactions.
Experimental Protocols
As no direct experimental data for the biological activities of the title compounds are available, this section provides a general methodology for assessing the types of activities for which their derivatives have shown promise.
General Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol is based on the evaluation of silver (I) NHC complexes derived from 4,5-dichloro-1H-imidazole.
-
Cell Culture: Human cancer cell lines (e.g., OVCAR-3, MB157) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to the desired concentrations in the cell culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive medium with the solvent at the same concentration as the treated wells.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The formazan crystals formed are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Workflow for Evaluating Photosensitizing Potential
This workflow is conceptual, based on the application of this compound as a photosensitizer precursor.
Caption: Workflow for evaluating a novel photosensitizer.
Signaling Pathway Diagrams
As there is no direct evidence of the specific signaling pathways modulated by these compounds, a generalized diagram of apoptosis, a common mechanism of action for anticancer agents, is provided.
Caption: Generalized apoptotic signaling pathways.
Conclusion
References
A Comparative Analysis of 4,5-dibromo-2-isopropyl-1H-imidazole and Other Halogenated Imidazoles in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Halogenated imidazoles represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. Their unique structural features allow for diverse pharmacological applications, ranging from anticancer and antimicrobial to anti-inflammatory therapies. This guide provides a comparative study of 4,5-dibromo-2-isopropyl-1H-imidazole alongside other notable halogenated imidazoles, focusing on their performance in various biological assays. While this compound is primarily recognized as a key precursor in the synthesis of photosensitizers for Photodynamic Therapy (PDT), publicly available data on its direct antiproliferative or antimicrobial activity is limited.[1] This guide, therefore, presents a comparative overview based on available data for other halogenated imidazoles to highlight the potential therapeutic avenues for this class of compounds and to position this compound as a candidate for future biological evaluation.
Data Presentation: Comparative Biological Activity of Halogenated Imidazoles
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various halogenated imidazole derivatives, providing a baseline for comparison.
Table 1: Anticancer Activity of Halogenated Imidazole Derivatives (IC50 in µM)
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| 2,4,5-Trisubstituted Imidazoles | Huh-7 (Hepatocellular Carcinoma) | >10 | [2] |
| Substituted 2-phenyl-imidazo[1,2-b]pyridazines | MCF-7 (Breast Carcinoma) | 1 - 10 | [3] |
| Substituted 2-phenyl-imidazo[1,2-b]pyridazines | SK-MEL-28 (Melanoma) | 1 - 10 | [3] |
| 4,5-bis(4-bromo-phenyl)-1-hexyl-2-(2-methoxyphenyl)-1H-imidazole | Staphylococcus aureus | - | [4] |
| 4,5-bis(4-bromo-phenyl)-1-hexyl-2-(2-methoxyphenyl)-1H-imidazole | Pseudomonas aeruginosa | - | [4] |
| 4,5-bis(4-bromo-phenyl)-1-hexyl-2-(2-methoxyphenyl)-1H-imidazole | Escherichia coli | - | [4] |
Note: A lower IC50 value indicates higher potency.
Table 2: Antimicrobial Activity of Halogenated Imidazole Derivatives (MIC in µg/mL)
| Compound/Derivative Class | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 2-(substituted phenyl)-1H-imidazole | - | - | - | [5] |
| 2-Substituted Imidazole Derivatives | - | - | - | [6] |
| Novel Imidazole Derivatives | - | - | - | [7] |
| N-substituted Imidazole Derivatives | - | - | - | [8] |
| 2,4,5-Trisubstituted Imidazoles | - | - | - | [9] |
| 4,5-bis(4-bromo-phenyl)-1-hexyl-2-(2-methoxyphenyl)-1H-imidazole | - | - | - | [4] |
Note: A lower MIC value indicates higher antimicrobial activity. "-" indicates data not available in the cited sources.
Experimental Protocols
Detailed methodologies for key biological assays are provided below to facilitate the replication and validation of findings.
MTT Assay for Anticancer Activity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x103 to 1x104 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension in sterile broth and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate with broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
Visual representations of a key signaling pathway and a typical experimental workflow are provided below using the DOT language for Graphviz.
Caption: COX-2 signaling pathway in inflammation.
Caption: A typical experimental workflow.
References
- 1. This compound|High-Purity [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US11976047B1 - 4,5-bis(4-bromo-phenyl)-1-hexyl-2-(2- methoxyphenyl)-1H-imidazole as an antimicrobial compound - Google Patents [patents.google.com]
- 5. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 4,5-dibromo-2-isopropyl-1H-imidazole
For researchers and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comparative assessment of 4,5-dibromo-2-isopropyl-1H-imidazole, a versatile building block in medicinal chemistry, against other commercially available brominated imidazole alternatives. Detailed experimental protocols for key analytical techniques are provided to ensure accurate purity determination.
Comparison with Alternative Brominated Imidazoles
The purity of synthesized this compound is benchmarked against its commercially available counterpart and other related brominated imidazoles. The selection of an appropriate building block often depends on the required purity for a specific application, with higher purity generally correlating with higher cost.
| Compound | Supplier Purity (%) | Potential Impurities |
| This compound (Synthesized) | Target: >95% | Starting materials, mono-brominated and tri-brominated imidazoles, solvent residues |
| This compound (Commercial)[1] | 95 | Undisclosed |
| 2,4,5-Tribromoimidazole (Commercial)[2][3][4] | ≥97, ≥98 | Undisclosed |
| 4-Bromo-2-isopropyl-1H-imidazole (Commercial)[5] | Commercially available | Undisclosed |
| 6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole (Commercial)[6][7] | ≥95, ≥98 | Undisclosed |
Experimental Protocols for Purity Assessment
Accurate determination of the purity of this compound requires a multi-faceted analytical approach. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically suitable for brominated imidazoles.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment and improved peak shape)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 50:50 (v/v) acetonitrile:water, ramping to 95:5 acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for detecting potential volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler and data acquisition software
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Dichloromethane or other suitable solvent (GC grade)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in dichloromethane.
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
-
Analysis: The total ion chromatogram (TIC) is used to assess purity based on peak area percentage. The mass spectrum of the main peak should be consistent with the molecular weight and fragmentation pattern of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR). Both ¹H and ¹³C NMR are crucial for confirming the structure and identifying impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard for qNMR (e.g., maleic acid or dimethyl sulfone)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of the deuterated solvent. For qNMR, a precisely weighed amount of an internal standard is added.
-
¹H NMR Analysis:
-
Acquire a standard proton spectrum.
-
Expected Signals for this compound:
-
A septet for the -CH proton of the isopropyl group.
-
A doublet for the -CH₃ protons of the isopropyl group.
-
A broad singlet for the N-H proton of the imidazole ring.
-
-
The absence of signals corresponding to starting materials or other impurities indicates high purity.
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: Signals corresponding to the carbon atoms of the imidazole ring and the isopropyl group. The chemical shifts will be influenced by the bromine substituents.
-
-
Purity Calculation (qNMR): The purity is calculated by comparing the integral of a signal from the analyte with the integral of a signal from the known amount of the internal standard.
Visualizing the Purity Assessment Workflow
The logical flow of assessing the purity of a synthesized compound can be visualized as follows:
Caption: Workflow for the purity assessment of synthesized compounds.
Importance of High Purity in Drug Discovery
The purity of a compound like this compound is critical in drug discovery signaling pathways, as impurities can lead to erroneous biological data or unforeseen toxicity.
Caption: Impact of compound purity on a hypothetical signaling pathway.
References
A Comparative Analysis of Photosensitizers Derived from 4,5-dibromo-1H-imidazole Scaffolds for Photodynamic Therapy
A detailed examination of a novel Boron-Dipyrazolopyridine (BOPIM) photosensitizer, benchmarked against established alternatives such as BODIPY and Porphyrin derivatives, offers critical insights for researchers in photodynamic therapy. This guide provides a comparative analysis of their photophysical properties, singlet oxygen generation, and phototoxic efficacy, supported by detailed experimental protocols and pathway visualizations.
In the quest for more effective photodynamic therapy (PDT), the molecular architecture of photosensitizers is a critical determinant of their therapeutic efficacy. The incorporation of a 4,5-dibromo-1H-imidazole moiety is a strategic approach to enhance intersystem crossing, a key process for efficient singlet oxygen production, the primary cytotoxic agent in PDT.[1] This guide focuses on a novel photosensitizer, a boron-2-(4,5-dibromo-1H-imidazole-2-yl)-3,5-dipyrazolopyridine (BOPIM) complex, and compares its performance with two well-established classes of photosensitizers: Boron-dipyrromethene (BODIPY) and Porphyrin derivatives.
Comparative Efficacy of Photosensitizers
The therapeutic potential of a photosensitizer is multi-faceted, relying on its photophysical characteristics, ability to generate reactive oxygen species (ROS), cellular uptake, and ultimately, its phototoxicity towards target cells. The following tables summarize the key performance indicators for the BOPIM derivative and its alternatives.
| Table 1: Photophysical Properties | |||
| Photosensitizer | Maximum Absorption (λmax) | Maximum Emission (λem) | Stokes Shift |
| BOPIM Derivative | 406 nm (in CH2Cl2 and THF)[1] | 497 nm (in CH3CN)[1] | 104 nm (in CH3CN)[1] |
| Halogenated BODIPY | ~530 nm[2] | ~550 nm[2] | ~20 nm |
| Photofrin® (Porphyrin) | Soret band: ~400 nm, Q-bands: 500-630 nm[3] | ~630 nm and ~690 nm[3] | Variable |
| Table 2: Singlet Oxygen Generation and Phototoxicity | |||
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | In Vitro Phototoxicity (IC50) | Dark Toxicity |
| BOPIM Derivative | Efficient generation confirmed[1] | Data not available | No toxic effects observed in the dark[1] |
| Halogenated BODIPY | High (e.g., 0.79 for 2I-BOD)[4] | Low micromolar to nanomolar range[2] | Generally low[2] |
| Porphyrin Derivatives | Variable (e.g., Photofrin® ~0.1-0.3) | Micromolar range[5] | Low[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this comparison.
Synthesis of Boron-2-(4,5-dibromo-1H-imidazole-2-yl)-3,5-dipyrazolopyridine (BOPIM) Complex
The synthesis of the target BOPIM derivative involves a multi-step process. First, 2-(4,5-dibromo-1H-imidazol-2-yl)-3,5-bis(1-methyl-1H-pyrazole-4-yl) pyridine is synthesized by reacting its non-brominated precursor with Br2 in CHCl3.[1] Subsequently, this intermediate is reacted with Et3N and BF3·OEt2 in CHCl3 under a nitrogen atmosphere. The final product is purified using column chromatography.[1]
Determination of Singlet Oxygen Quantum Yield
The singlet oxygen generation of the BOPIM derivative was qualitatively confirmed using 1,3-diphenylisobenzofuran (DPBF) as a singlet oxygen scavenger.[1] A solution containing the photosensitizer and DPBF is irradiated with a light source at the photosensitizer's absorption maximum (e.g., 440 nm LED).[1] The decrease in the absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm) over time indicates the production of singlet oxygen.[1][6] For a quantitative measurement of the singlet oxygen quantum yield (ΦΔ), a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal or a halogenated BODIPY) is used under identical experimental conditions. The relative quantum yield is calculated by comparing the rate of DPBF bleaching by the sample to that of the reference.[4]
In Vitro Phototoxicity Assay (3T3 NRU Phototoxicity Test)
The phototoxic potential of a compound can be assessed using the 3T3 Neutral Red Uptake (NRU) phototoxicity test.[7][8]
-
Cell Culture: Balb/c 3T3 fibroblasts are seeded in 96-well plates and incubated for 24 hours to form a semi-confluent monolayer.[8]
-
Treatment: The cells are washed and incubated with various concentrations of the photosensitizer for a defined period (e.g., 1 hour).[8] Two identical plates are prepared for each photosensitizer.
-
Irradiation: One plate is irradiated with a non-cytotoxic dose of UVA light, while the other is kept in the dark as a control.[7]
-
Viability Assessment: After 24 hours of post-incubation, cell viability is determined by measuring the uptake of the Neutral Red dye.[8] The concentration at which cell viability is reduced by 50% (IC50) is calculated for both irradiated and non-irradiated conditions. A significant difference between the IC50 values of the irradiated and dark control groups indicates phototoxicity.[7]
Cellular Uptake and Localization
Fluorescence microscopy is a direct method to visualize the intracellular localization of photosensitizers.[9]
-
Cell Culture and Incubation: Tumor cells (e.g., HeLa or EMT6/Ed) are cultured on coverslips or in imaging dishes and incubated with the fluorescent photosensitizer for various time points.[10]
-
Imaging: The cells are washed to remove the extracellular photosensitizer and imaged using a confocal fluorescence microscope.[10] Specific organelle markers can be used to co-localize the photosensitizer within cellular compartments like mitochondria, lysosomes, or the endoplasmic reticulum.[9]
-
Quantification: The fluorescence intensity within the cells can be quantified using image analysis software to determine the kinetics of cellular uptake.[11]
Signaling Pathways and Experimental Workflows
The activation of a photosensitizer by light initiates a cascade of cellular events leading to cell death. The specific signaling pathways involved can vary depending on the photosensitizer's properties and its subcellular localization.
Caption: General mechanism of Type II photodynamic therapy.
The subcellular localization of the photosensitizer is a critical determinant of the induced cell death pathway.[12] Photosensitizers that accumulate in the mitochondria are potent inducers of apoptosis, while those localizing in lysosomes can trigger either apoptosis or necrosis.[12]
Caption: Workflow for evaluating novel photosensitizers.
The activation of EGFR and the MAPK/ERK signaling pathway has been implicated in cellular resistance to PDT.[13] Further investigation into the specific signaling cascades modulated by imidazole-derived photosensitizers is warranted to optimize therapeutic strategies and overcome potential resistance mechanisms.
References
- 1. Synthesis and singlet oxygen generation of boron-2-(4,5-dibromo-1H-imidazole-2-yl)-3,5-dipyrazolopyridine complex for antimicrobial photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic BODIPY Photosensitizers for Mitochondrion-Targeted Fluorescence Cell-Imaging and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Singlet oxygen quantum yield determination for a fluorene-based two-photon photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enfo.hu [enfo.hu]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. cris.biu.ac.il [cris.biu.ac.il]
- 10. Uptake kinetics and intracellular localization of hypocrellin photosensitizers for photodynamic therapy: a confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of Imidazole Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of halogen atoms, such as bromine, to the imidazole ring can further enhance the therapeutic potential of these compounds.[3] While extensive research on a broad range of imidazole derivatives exists, specific comparative data on the in vitro and in vivo activity of 4,5-dibromo-2-isopropyl-1H-imidazole derivatives remains limited in publicly accessible literature.
To illustrate the critical transition from laboratory assays to preclinical models, this guide presents a comparative analysis of a series of imidazole-pyridine hybrid molecules, focusing on their anti-breast cancer potential. This case study highlights the evaluation of in vitro cytotoxicity and the subsequent in vivo assessment of a lead compound, providing a representative framework for understanding the preclinical development pathway of novel imidazole-based therapeutic agents.
Part 1: In Vitro Assessment of Anticancer Activity
The initial phase of drug discovery for anticancer agents typically involves screening a library of compounds against various cancer cell lines to determine their cytotoxic potential. The half-maximal inhibitory concentration (IC50) is a key metric derived from these in vitro assays, representing the concentration of a drug that is required for 50% inhibition of cancer cell growth.
Experimental Data: In Vitro Cytotoxicity of Imidazole-Pyridine Hybrids
In a representative study, a series of novel imidazole-pyridine hybrid molecules were synthesized and evaluated for their cytotoxic effects against four human breast cancer cell lines: MDA-MB-468, BT-474, T-47D, and MCF-7. The IC50 values were determined after 24 and 48 hours of treatment. A selection of these results is summarized in the table below.[4][5]
| Compound | Target Cell Line | IC50 at 24h (μM) | IC50 at 48h (μM) |
| 5a | MDA-MB-468 | 45.82 ± 1.32 | 42.40 ± 1.21 |
| BT-474 | >100 | >100 | |
| 5c | MDA-MB-468 | 43.46 ± 1.08 | 49.23 ± 1.21 |
| BT-474 | >100 | >100 | |
| 5d | MDA-MB-468 | >100 | >100 |
| BT-474 | 35.56 ± 1.02 | 48.98 ± 1.15 | |
| 5e | MDA-MB-468 | >100 | >100 |
| BT-474 | 38.42 ± 1.14 | 45.34 ± 1.26 |
Data is presented as mean ± standard deviation from at least three independent experiments.[4][5]
Based on the in vitro screening, compounds 5a, 5c, 5d, and 5e showed promising anticancer activity against at least one of the tested breast cancer cell lines, with IC50 values generally below 50 μM at 24 hours.[4] Compound 5e was selected for further in vivo evaluation due to its potent activity in the BT474 cell line and a favorable safety profile against normal L929 mouse fibroblast cells (IC50 = 67.24 ± 1.12 μM).[4][5]
Experimental Protocol: In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
The in vitro anticancer activity of the imidazole derivatives was determined using the Sulforhodamine B (SRB) assay.
-
Cell Culture: Human breast cancer cell lines (MDA-MB-468, BT-474, T-47D, and MCF-7) were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized imidazole derivatives and incubated for 24 or 48 hours.
-
Cell Fixation: After the incubation period, the cells were fixed with trichloroacetic acid.
-
Staining: The fixed cells were stained with 0.4% (w/v) SRB solution.
-
Absorbance Measurement: The protein-bound dye was solubilized with a Tris buffer, and the absorbance was measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The percentage of cell growth inhibition was calculated, and the IC50 values were determined from the dose-response curves.
Part 2: In Vivo Evaluation of Antitumor Efficacy
Following promising in vitro results, the lead compound is advanced to in vivo studies using animal models to assess its therapeutic efficacy and potential toxicity in a whole organism.
Experimental Data: In Vivo Antitumor Activity in Ehrlich Ascites Carcinoma (EAC) Model
Compound 5e was evaluated for its ability to inhibit tumor growth in a mouse model bearing Ehrlich Ascites Carcinoma (EAC).[4][5]
| Treatment Group | Dose (mg/kg) | Mean Survival Time (Days) | Increase in Lifespan (%) |
| Control (EAC) | - | 18.50 ± 0.50 | - |
| Cisplatin | 2.5 | 29.00 ± 0.80 | 56.75 |
| Compound 5e | 50 | 24.33 ± 0.62 | 31.51 |
| Compound 5e | 250 | 27.16 ± 0.75 | 46.81 |
Data represents the mean ± standard deviation.[4][5]
The intraperitoneal administration of compound 5e resulted in a significant, dose-dependent increase in the lifespan of the tumor-bearing mice, indicating its potential to retard the growth of EAC in vivo.[4][5] Notably, the higher dose of compound 5e (250 mg/kg) showed an effect approaching that of the standard chemotherapy drug, cisplatin, without causing observable organ toxicity.[4]
Experimental Protocol: In Vivo Ehrlich Ascites Carcinoma (EAC) Model
-
Animal Model: Swiss albino mice were used for the study.
-
Tumor Induction: EAC cells were injected intraperitoneally into the mice to induce tumor development.
-
Treatment: The day after tumor inoculation, the mice were divided into groups and treated with either the vehicle (control), the standard drug (cisplatin), or compound 5e at different doses. The treatment was administered every alternate day for a specified period.
-
Monitoring: The body weight of the mice was monitored throughout the experiment.
-
Efficacy Evaluation: The antitumor efficacy was assessed by recording the mortality of the animals and calculating the mean survival time and the percentage increase in lifespan.
Part 3: Visualizing the Drug Discovery Workflow and Potential Mechanisms
The progression from initial screening to preclinical testing is a structured process. While the exact mechanism of action for compound 5e was not detailed, many imidazole-based anticancer agents are known to target specific signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3][6]
Caption: Experimental workflow from in vitro screening to in vivo validation.
Caption: Hypothetical EGFR signaling pathway targeted by imidazole derivatives.
Conclusion
The journey of an anticancer drug from concept to clinic is a multi-step process where in vitro and in vivo studies play sequential and complementary roles. The in vitro assays serve as a rapid and cost-effective method to screen large numbers of compounds and identify promising candidates with potent biological activity. However, the complexity of a living organism, including drug metabolism, distribution, and potential toxicities, cannot be replicated in a petri dish. Therefore, in vivo studies are indispensable for validating the therapeutic potential of a lead compound and providing a more accurate prediction of its clinical efficacy. The case of the imidazole-pyridine hybrids effectively demonstrates this paradigm: promising in vitro cytotoxicity of compound 5e was successfully translated into significant antitumor activity in a preclinical mouse model, underscoring the importance of this integrated approach in the development of novel cancer therapeutics.
References
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. Molecular docking and dynamics analysis of halogenated imidazole chalcone as anticancer compounds [pharmacia.pensoft.net]
- 4. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4,5-dibromo-2-isopropyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes for the preparation of 4,5-dibromo-2-isopropyl-1H-imidazole, a valuable building block in medicinal chemistry and materials science. The primary route involves the direct electrophilic bromination of the 2-isopropyl-1H-imidazole precursor. This document outlines the validated experimental protocol for this synthesis and discusses alternative approaches, supported by experimental data to facilitate informed decisions in process development and scale-up.
Synthetic Pathway Overview
The synthesis of this compound is most directly achieved through the bromination of 2-isopropyl-1H-imidazole. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic attack, particularly at the C4 and C5 positions. The isopropyl group at the C2 position sterically and electronically favors the substitution at the 4 and 5 positions.[1]
Below is a diagram illustrating the logical relationship of the synthesis.
Caption: Synthetic pathway for this compound.
Comparison of Synthetic Routes
The primary method for the synthesis of this compound is the direct bromination of 2-isopropyl-1H-imidazole. A key alternative in the synthesis of haloimidazoles involves building the imidazole ring from acyclic precursors already containing the desired halogen atoms. However, for the target molecule, direct bromination is more convergent and efficient. The choice of brominating agent is a critical parameter influencing yield, selectivity, and safety.
| Parameter | Direct Bromination with NBS | Direct Bromination with Br2/AcOH |
| Starting Material | 2-isopropyl-1H-imidazole | 2-isopropyl-1H-imidazole |
| Reagents | N-Bromosuccinimide (NBS), Acetonitrile (MeCN) | Bromine (Br2), Acetic Acid (AcOH) |
| Reaction Time | 2 hours | Not Specified |
| Temperature | 0 °C to Room Temperature | Not Specified |
| Yield | 95% | Not Specified |
| Selectivity | High for 4,5-dibromination | Potential for over-bromination or side reactions |
| Safety/Handling | NBS is a solid, easier and safer to handle. | Bromine is a volatile, corrosive, and toxic liquid. |
| Workup | Aqueous workup with sodium thiosulfate and sodium bicarbonate. | Requires careful quenching of excess bromine. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Direct Bromination with NBS
This protocol is based on a validated synthetic method.
Workflow Diagram:
References
Benchmarking the Performance of 4,5-dibromo-2-isopropyl-1H-imidazole-based Materials: A Comparative Guide
This guide provides a comprehensive performance benchmark of materials derived from 4,5-dibromo-2-isopropyl-1H-imidazole, targeting researchers, scientists, and professionals in drug development. By presenting objective comparisons with alternative materials, supported by experimental data, this document serves as a resource for evaluating the potential of these compounds in therapeutic and materials science applications.
Introduction to this compound
This compound is a brominated imidazole derivative primarily utilized as a chemical building block in advanced research and development.[1] Its significance lies in its role as a precursor for synthesizing novel organic compounds, particularly photosensitizers for Photodynamic Therapy (PDT) and Antimicrobial Photodynamic Therapy (aPDT).[1] The presence of bromine atoms on the imidazole ring is a critical structural feature that can enhance a molecule's capacity to generate singlet oxygen, a highly reactive species essential for the efficacy of PDT.[1] Research into analogous structures indicates that the incorporation of dibromoimidazole moieties can significantly increase intersystem crossing, thereby boosting the efficiency of singlet oxygen production.[1] This mechanism is fundamental to aPDT, a promising, non-invasive treatment modality that employs light-activated compounds to target a wide range of pathogens, including bacteria, viruses, and fungi, without inducing drug resistance.[1] Beyond medicinal chemistry, this versatile scaffold is also valuable in materials science for the creation of new functional organic materials.[1]
Performance in Photodynamic Therapy Applications
The primary application of this compound is as a scaffold for photosensitizers. The performance of these materials is evaluated based on their photophysical properties and their efficiency in generating singlet oxygen.
Comparative Photophysical and Photochemical Properties
A novel photosensitizer, a boron 2-(4,5-dibromo-1H-imidazole-2-yl)-3,5-dipyrazolopyridine (BOPIM) complex, has been synthesized and evaluated, demonstrating the potential of this class of compounds. Its properties are compared with Rose Bengal, a standard photosensitizer.
| Property | Boron 2-(4,5-dibromo-1H-imidazole-2-yl)-3,5-dipyrazolopyridine (BOPIM) | Rose Bengal (Reference) |
| Maximum Absorbance (λmax) | 406 nm (in CH2Cl2 and THF)[2][3] | ~549 nm (in water) |
| Maximum Emission (λem) | 497 nm (in CH3CN)[2][3] | ~569 nm (in water) |
| Stokes Shift | 104 nm (in CH3CN)[2][3] | ~20 nm |
| Fluorescence Quantum Yield (ΦF) | 0.262 (in THF)[2] | 0.11 (in water) |
| Singlet Oxygen Generation | Demonstrated[2][3] | High (ΦΔ ≈ 0.76 in water)[4] |
Table 1: Comparison of photophysical and photochemical properties of a this compound derivative and a standard photosensitizer.
Mechanism of Action in Photodynamic Therapy
The efficacy of this compound-based photosensitizers in PDT is attributed to their ability to generate cytotoxic singlet oxygen upon light activation.
Caption: Mechanism of Type II Photodynamic Therapy.
Performance in Antimicrobial Applications
Comparative Antimicrobial Activity (MIC)
The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy. The following table compares the MIC values of two synthesized imidazole derivatives, HL1 and HL2, against various bacterial strains.
| Bacterial Strain | HL1 (µg/mL) | HL2 (µg/mL) |
| Gram-positive | ||
| Staphylococcus aureus | 625[5] | 625[5] |
| MRSA | 1250[5] | 625[5] |
| Gram-negative | ||
| Escherichia coli | >2500 | 2500[5] |
| Pseudomonas aeruginosa | >2500 | 2500[5] |
| Acinetobacter baumannii | >2500 | 2500[5] |
Table 2: Minimum Inhibitory Concentration (MIC) of two novel imidazole derivatives (HL1 and HL2).[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings.
Synthesis of this compound
The synthesis of this compound can be achieved through the direct bromination of a 2-isopropyl-1H-imidazole precursor.[1]
Caption: General synthesis workflow for this compound.
Protocol:
-
Precursor Synthesis: 2-isopropyl-1H-imidazole is synthesized by reacting isopropylamidine with a suitable α-haloketone. The reaction proceeds via nucleophilic substitution followed by cyclization to form the imidazole ring.[1]
-
Bromination: The 2-isopropyl-1H-imidazole precursor is then subjected to direct bromination. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS). The reaction conditions, including solvent and temperature, must be optimized to achieve a high yield of the desired this compound.[1]
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is determined to quantify the efficiency of a photosensitizer. An indirect method using a chemical acceptor is commonly employed.[6][7]
Protocol:
-
Preparation of Solutions: Prepare stock solutions of the photosensitizer to be tested, a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal), and a singlet oxygen acceptor (e.g., 1,3-diphenylisobenzofuran - DPBF).
-
Spectroscopic Measurement: In a quartz cuvette, mix the photosensitizer solution with the DPBF solution.
-
Irradiation: Irradiate the solution with a light source at a wavelength where the photosensitizer absorbs but the acceptor does not.
-
Monitoring: Monitor the decrease in the absorbance or fluorescence of DPBF over time. The rate of decrease is proportional to the rate of singlet oxygen generation.
-
Calculation: The singlet oxygen quantum yield of the test compound (ΦΔ, test) is calculated relative to the reference compound (ΦΔ, ref) using the following equation:
ΦΔ, test = ΦΔ, ref * (ktest / kref) * (Iabs, ref / Iabs, test)
Where 'k' is the rate of DPBF decomposition and 'Iabs' is the rate of light absorption by the photosensitizer.
Antimicrobial Susceptibility Testing (Agar Cup Borer Method)
This method is used to evaluate the antimicrobial activity of synthesized compounds.[8]
Protocol:
-
Media Preparation: Prepare nutrient agar plates and allow them to solidify.
-
Inoculation: Inoculate the agar plates with the test microorganism (bacterial or fungal strains).
-
Cup Boring: With a sterile cup borer, create wells in the agar plate.
-
Sample Addition: Add a defined volume of the test compound solution, a standard antibiotic solution (positive control), and the solvent (negative control) to separate wells.
-
Diffusion and Incubation: Allow the solutions to diffuse into the agar for a set period at low temperature, followed by incubation at 37°C for 24 hours.
-
Zone of Inhibition: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Conclusion
Materials based on this compound show significant promise, particularly as precursors for advanced photosensitizers in photodynamic therapy. The demonstrated high Stokes shift and fluorescence quantum yield of a BOPIM derivative highlight the potential of this scaffold. While direct antimicrobial data for the parent compound is limited, the broader class of imidazole derivatives exhibits significant antimicrobial activity, suggesting a potential avenue for further investigation. The experimental protocols provided herein offer a framework for the synthesis and evaluation of these and similar materials, enabling further research and development in this promising area of medicinal chemistry and materials science.
References
- 1. This compound|High-Purity [benchchem.com]
- 2. Synthesis and singlet oxygen generation of boron-2-(4,5-dibromo-1H-imidazole-2-yl)-3,5-dipyrazolopyridine complex for antimicrobial photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Singlet oxygen quantum yield [bio-protocol.org]
- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors | Springer Nature Experiments [experiments.springernature.com]
- 8. asianpubs.org [asianpubs.org]
Safety Operating Guide
Navigating the Safe Disposal of 4,5-dibromo-2-isopropyl-1H-imidazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,5-dibromo-2-isopropyl-1H-imidazole, a brominated imidazole derivative used in advanced research.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. Based on the hazards of similar compounds, such as 4,5-dibromo-1H-imidazole, which is known to be toxic if swallowed and cause skin and eye irritation, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust is generated, a respirator may be necessary.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes available information for the compound and a related structure, 4,5-dibromo-1H-imidazole.
| Property | This compound | 4,5-dibromo-1H-imidazole |
| CAS Number | 885266-63-7 | 2302-30-9 |
| Molecular Formula | C6H8Br2N2 | C3H2Br2N2 |
| Molecular Weight | 267.95 g/mol | 225.87 g/mol |
| GHS Hazard Statements | Not available | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage)[1] |
| Disposal Consideration | Halogenated Organic Waste | Halogenated Organic Waste |
Experimental Protocol: Waste Segregation and Container Management
The primary step in the proper disposal of this compound is its classification and segregation as a halogenated organic waste.
Methodology:
-
Waste Identification: Identify all waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and absorbent pads).
-
Segregation: Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams.[2][3] Proper segregation is crucial for safe and cost-effective disposal.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container should be in good condition and have a secure, tight-fitting lid.[2][4]
-
Labeling: Clearly label the waste container as "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name: "this compound." Include the approximate concentration and quantity.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2][4] This area should be away from general lab traffic and incompatible materials.
Disposal Plan: Step-by-Step Guidance
-
Collection of Waste:
-
Solid Waste: Carefully transfer any solid this compound into the designated halogenated organic waste container. Avoid generating dust.
-
Liquid Waste: Transfer any solutions containing the compound into the designated liquid halogenated organic waste container.
-
Contaminated Materials: Place all contaminated disposable items, such as gloves and weighing papers, into the solid halogenated organic waste container.
-
-
Decontamination of Reusable Glassware:
-
Triple rinse glassware with a suitable solvent (e.g., acetone or ethanol).
-
Collect the first two rinses as halogenated organic waste. The final rinse may be managed as non-hazardous waste, pending institutional guidelines.
-
-
Disposal of Empty Containers:
-
An "empty" container that held this compound must be triple rinsed with a suitable solvent.[3][5]
-
The rinsate from all three rinses must be collected and disposed of as hazardous halogenated organic waste.[3][5]
-
After triple rinsing, the container can be defaced (to remove the original label) and disposed of as regular laboratory glass waste, in accordance with institutional policy.
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowable time per institutional policy, contact your institution's EHS department to arrange for pickup.
-
Do not pour any amount of this compound down the drain.[5]
-
Final disposal will be conducted by a licensed hazardous waste disposal facility, likely through high-temperature incineration with flue gas scrubbing to manage the bromine content.[6]
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. 1H-Imidazole, 4,5-dibromo- | C3H2Br2N2 | CID 200605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. idealresponse.co.uk [idealresponse.co.uk]
Essential Safety and Operational Guidance for Handling 4,5-dibromo-2-isopropyl-1H-imidazole
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the use of 4,5-dibromo-2-isopropyl-1H-imidazole in a laboratory setting.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protective equipment (PPE) and handling procedures is essential. The following recommendations are based on information for structurally similar brominated imidazole compounds and general best practices for handling hazardous chemicals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Recommendations and Remarks |
| Eyes | Chemical safety goggles or a face shield | Must be worn at all times in the laboratory. For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[1][2][3] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended for handling halogenated organic compounds.[4] Always inspect gloves for any signs of degradation or perforation before use.[1][5] Contaminated gloves should be disposed of immediately following established laboratory procedures.[1][5] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn and fully fastened. For procedures with a significant risk of splashes, a chemical-resistant apron over the lab coat is advised.[4][6] |
| Respiratory | Use in a well-ventilated area or fume hood | Handling of the solid compound, which may produce dust, should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2][5] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[2][3] |
Experimental Workflow and Safety Procedures
The following diagram outlines the essential steps for safely handling this compound from receipt to disposal. Adherence to these procedures will minimize the risk of exposure and ensure a safe laboratory environment.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[1][2][5]
-
Avoid contact with skin and eyes.[1][5] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][5][7]
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][5]
Disposal:
-
All waste containing this compound should be considered hazardous.
-
Segregate waste containing this compound into a clearly labeled, sealed container for halogenated organic waste.
-
Dispose of the chemical waste through a licensed and certified hazardous waste disposal company, following all local, state, and federal regulations.[5][7][8][9] Do not dispose of it down the drain or in the regular trash.[1][5][8]
-
Contaminated lab supplies, including gloves and weighing papers, should also be disposed of as hazardous waste.
References
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. research.arizona.edu [research.arizona.edu]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
